Fobrepodacin disodium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H26FN6Na2O6P |
|---|---|
分子量 |
554.4 g/mol |
InChI |
InChI=1S/C21H26FN6O6P.2Na/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32;;/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29);;/t14-;;/m1../s1 |
InChI 键 |
HSGKEZHHPOUWSJ-FMOMHUKBSA-N |
手性 SMILES |
CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O.[Na].[Na] |
规范 SMILES |
CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O.[Na].[Na] |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fobrepodacin Disodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fobrepodacin disodium (B8443419) (formerly SPR720) is a novel, orally bioavailable ethyl urea (B33335) benzimidazole (B57391) compound under investigation for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease. It is a phosphate (B84403) prodrug that undergoes rapid in vivo conversion to its active moiety, SPR719. The core mechanism of action of SPR719 is the targeted inhibition of the bacterial DNA gyrase B (GyrB) subunit's ATPase activity. This inhibition disrupts essential DNA replication and repair processes, leading to a bactericidal effect against a range of mycobacterial species, including drug-resistant strains. This technical guide provides a comprehensive overview of the mechanism of action of Fobrepodacin disodium, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
Nontuberculous mycobacterial infections, particularly those affecting the pulmonary system, present a significant and growing therapeutic challenge due to the intrinsic resistance of these organisms to many standard antibiotics and the long duration of required treatment. This compound represents a promising new class of antimycobacterial agents with a novel mechanism of action that circumvents existing resistance pathways. This document details the molecular interactions, biochemical effects, and cellular consequences of this compound administration.
Prodrug Activation and Chemical Structures
This compound is administered as a stable phosphate prodrug to enhance oral bioavailability.[1] Following oral administration, it is rapidly converted in vivo to its active form, SPR719, through enzymatic hydrolysis.[1]
Molecular Mechanism of Action: Inhibition of DNA Gyrase B
The primary molecular target of SPR719 is the ATPase domain of the bacterial DNA gyrase B (GyrB) subunit.[1] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that requires the hydrolysis of ATP.
SPR719 acts as a competitive inhibitor at the ATP-binding site of GyrB, preventing the binding of ATP and subsequent energy transduction required for the enzyme's catalytic activity. This leads to the cessation of DNA supercoiling, resulting in the accumulation of DNA strand breaks and ultimately, bacterial cell death.
Quantitative Data
In Vitro Activity of SPR719
The in vitro potency of SPR719 has been evaluated against a panel of clinically relevant nontuberculous mycobacteria. The minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates are summarized below.
| Mycobacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Mycobacterium avium complex (MAC) | 1.0 - 2.0 | 2.0 - 8.0 | [2][3][4] |
| Mycobacterium kansasii | 0.06 - 0.125 | 0.125 - 0.25 | [3][4] |
| Mycobacterium abscessus | 2.0 - 4.0 | 4.0 - 8.0 | [2][3][4] |
| Mycobacterium ulcerans | 0.125 | 0.25 | [5] |
| Mycobacterium marinum | 0.25 | 0.5 | [5] |
| Mycobacterium chimaera | 1.0 | 2.0 | [5] |
Pharmacokinetic Properties of SPR719
Following oral administration of this compound, SPR719 exhibits favorable pharmacokinetic properties for the treatment of pulmonary infections.
| Parameter | Value | Reference |
| Median Tₘₐₓ (single dose) | 2.8 - 8.0 hours | [6] |
| Half-life (t₁/₂) | 2.9 - 4.5 hours | [6] |
| Plasma Protein Binding | ~94% | [1] |
In Vivo Efficacy of this compound
In a murine model of chronic Mycobacterium tuberculosis infection, oral administration of this compound demonstrated a significant reduction in bacterial burden in the lungs.
| Dosing Regimen | Outcome | Reference |
| 10, 30, 100 mg/kg; once daily for 4 weeks | Dose-dependent reduction in mycobacterial load | [7][8][9] |
| 100 mg/kg; once daily for 8 weeks | Improved bactericidal activity of other antimycobacterial drugs | [7][8] |
In a murine model of Mycobacterium avium subspecies hominissuis (MAH) infection, a 50 mg/kg once-daily oral dose of SPR720 was the most efficacious regimen, resulting in a significant reduction in lung CFU.[10]
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 plasmid DNA
-
Mycobacterium tuberculosis DNA gyrase
-
Assay Buffer (5X): 50 mM HEPES.KOH (pH 7.9), 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin
-
Dilution Buffer: 50 mM Tris.HCl (pH 7.9), 5 mM DTT, 30 % (w/v) glycerol
-
SPR719 (or other test compounds) dissolved in DMSO
-
Stop Solution: 2% SDS, 200 mM EDTA
-
1% Agarose (B213101) gel in TAE buffer
-
Ethidium (B1194527) bromide staining solution
Procedure:
-
On ice, prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, and water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound (SPR719) or DMSO (vehicle control) to the respective tubes.
-
Initiate the reaction by adding diluted M. tuberculosis DNA gyrase to each tube (except for the negative control).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percent inhibition and calculate the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method, according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M24), is used to determine the MIC of SPR719 against mycobacteria.[2]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB) or Middlebrook 7H9 broth
-
96-well microtiter plates
-
SPR719 stock solution
-
Mycobacterial inoculum, adjusted to a 0.5 McFarland standard
-
Incubator at 36°C with 75-80% humidity
Procedure:
-
Prepare serial two-fold dilutions of SPR719 in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized mycobacterial suspension.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Seal the plates and incubate at 36°C. Incubation times vary depending on the growth rate of the mycobacterial species (e.g., 3-5 days for rapidly growing mycobacteria, >10 days for slowly growing mycobacteria).[2]
-
The MIC is defined as the lowest concentration of SPR719 that completely inhibits visible growth of the organism.
Murine Model of Mycobacterial Infection for In Vivo Efficacy Studies
Animal Model:
-
Six-week-old female BALB/c or C57BL/6 mice.[9]
Infection:
-
Mice are infected via aerosol delivery with a standardized inoculum of Mycobacterium tuberculosis (e.g., Erdman strain, ~3.24 Log₁₀ CFU).[11]
-
The infection is allowed to establish for a period of 3 weeks to create a chronic infection model.[11]
Treatment:
-
This compound is administered by oral gavage at various doses (e.g., 10, 30, 100 mg/kg).[9]
-
Treatment is typically administered once daily, five days a week, for a duration of 4 to 8 weeks.[7][8][9]
-
Control groups include vehicle-treated and positive control (e.g., standard-of-care antimycobacterial drugs) animals.
Outcome Assessment:
-
At the end of the treatment period, mice are euthanized.
-
Lungs and other relevant organs are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on appropriate agar (B569324) (e.g., Middlebrook 7H11).
-
Colony-forming units (CFUs) are counted after incubation to determine the bacterial burden.
-
The efficacy of this compound is determined by comparing the log₁₀ CFU reduction in treated groups to the vehicle control group.
Determination of Frequency of Resistance
This experiment quantifies the spontaneous mutation rate that confers resistance to SPR719.
Procedure:
-
Grow a culture of the mycobacterial strain to mid-log phase.
-
Plate a high inoculum (10⁸-10⁹ CFU) onto Middlebrook 7H10 agar plates containing SPR719 at concentrations of 2x, 4x, and 8x the predetermined MIC.[12][13]
-
Incubate the plates at 37°C for a duration appropriate for the species (e.g., 3 weeks for M. avium).[13]
-
Count the number of resistant colonies that emerge on the drug-containing plates.
-
Determine the total viable count by plating serial dilutions of the initial inoculum on drug-free agar.
-
The frequency of resistance is calculated by dividing the number of resistant colonies by the total viable count.
-
Putative resistant colonies are sub-cultured on drug-containing agar to confirm resistance, and the MIC is re-determined.[12]
Conclusion
This compound is a promising oral antibacterial agent with a well-defined mechanism of action. Its active moiety, SPR719, effectively inhibits the ATPase activity of the mycobacterial DNA gyrase B subunit, a novel target for NTM infections. This targeted action results in potent in vitro activity against a broad range of mycobacterial species and demonstrated efficacy in preclinical in vivo models of infection. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel antimycobacterial therapies. The low propensity for the development of resistance further supports the potential of this compound as a valuable new treatment option for NTM pulmonary disease.[12]
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fobrepodacin (SPR-720) | phosphate prodrug of SPR719 | antibacterial agent | 1384984-31-9 | InvivoChem [invivochem.com]
- 10. assets.website-files.com [assets.website-files.com]
- 11. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 12. P-1072. Evaluation of the Spontaneous Mutation Frequencies of SPR719 Alone and in Combination with Other Agents Used to Treat Mycobacterium avium Complex Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
Fobrepodacin disodium synthesis pathway
An In-depth Technical Guide to the Synthesis Pathway of Fobrepodacin Disodium (B8443419)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fobrepodacin disodium (formerly SPR720 disodium) is a novel investigational oral antibiotic currently in clinical development for the treatment of nontuberculous mycobacterial (NTM) lung disease. It is a phosphate (B84403) prodrug that, upon administration, is metabolized to its active form, SPR719 (also known as VXc-486). SPR719 is a potent inhibitor of bacterial DNA gyrase subunit B (GyrB), a critical enzyme for bacterial DNA replication. This guide provides a comprehensive overview of the synthesis pathway of this compound, based on information available in the public domain, primarily from patent literature filed by the originating company, Vertex Pharmaceuticals. Detailed experimental protocols, where available, and structured data are presented to facilitate understanding and replication by researchers in the field.
Introduction
Fobrepodacin represents a promising new class of antibiotics, the benzimidazoles, with a mechanism of action distinct from currently approved drugs for NTM infections. Its active moiety, SPR719, targets the ATPase activity of DNA gyrase (GyrB), leading to the inhibition of DNA replication and ultimately bacterial cell death. The development of an oral formulation is a significant advancement for the long-term treatment regimens often required for NTM disease.
This document outlines the chemical synthesis of the active pharmaceutical ingredient, SPR719, and its subsequent conversion to the phosphate prodrug, Fobrepodacin, and its disodium salt form.
Core Synthesis Pathway of SPR719 (VXc-486)
The synthesis of SPR719, a substituted aminobenzimidazole, is a multi-step process involving the construction of the core benzimidazole (B57391) ring system followed by the addition of the requisite side chains. The general synthetic strategy, as inferred from patent literature, is depicted below.
Logical Flow of SPR719 Synthesis
The synthesis can be conceptually broken down into the formation of key intermediates and their subsequent coupling.
Caption: A high-level logical workflow for the synthesis of SPR719.
Detailed Experimental Protocols (Exemplary)
The following protocols are representative examples based on general procedures for analogous structures found in relevant patents. Specific yields and reaction conditions may vary.
Step 1: Synthesis of Intermediate 1 (N-(substituted)-4-fluoro-2-nitroaniline)
A suitably substituted fluoronitrobenzene is reacted with a substituted diaminobenzene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.
Step 2: Reduction to Intermediate 2 (Substituted Phenylenediamine)
The nitro group of Intermediate 1 is reduced to an amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride in hydrochloric acid can be employed.
Step 3: Benzimidazole Ring Formation (Intermediate 3)
The resulting phenylenediamine (Intermediate 2) is cyclized to form the benzimidazole core. This is typically achieved by reacting with a carboxylic acid derivative (e.g., an orthoester or an aldehyde followed by oxidation) under acidic conditions.
Step 4: Coupling and Functionalization (Intermediate 4 and SPR719)
The benzimidazole core (Intermediate 3) undergoes coupling reactions to introduce the necessary side chains. This may involve N-alkylation or palladium-catalyzed cross-coupling reactions, depending on the specific precursors used. The final step often involves the introduction of the ethyl urea (B33335) moiety.
Synthesis of Fobrepodacin and this compound
Fobrepodacin is the phosphate prodrug of SPR719. The synthesis involves the phosphorylation of the tertiary alcohol group on the pyrimidine (B1678525) ring of SPR719.
Phosphorylation of SPR719
Caption: Conversion of SPR719 to Fobrepodacin and its disodium salt.
Experimental Protocol for Phosphorylation and Salt Formation
Step 1: Phosphorylation
SPR719 is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (e.g., -78 °C). A phosphorylating agent, such as phosphorus oxychloride (POCl₃), is added dropwise. The reaction is stirred for several hours and then quenched with water.
Step 2: Formation of the Disodium Salt
The crude Fobrepodacin is then treated with two equivalents of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in an aqueous or mixed aqueous/organic solvent system. The disodium salt is then isolated, typically by precipitation or lyophilization, and purified by recrystallization or chromatography.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its active form, SPR719.
| Compound | Parameter | Value | Reference |
| SPR719 (VXc-486) | Molecular Formula | C₂₁H₂₅FN₆O₂ | Patent Literature |
| Molecular Weight | 428.47 g/mol | Patent Literature | |
| In Vitro Potency (MIC) vs. M. tuberculosis | 0.12 µg/mL | [1] | |
| This compound | Molecular Formula | C₂₁H₂₄FN₆Na₂O₆P | [2] |
| Molecular Weight | 552.40 g/mol | [2] |
Signaling Pathway of the Active Moiety (SPR719)
SPR719 exerts its antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.
References
- 1. A novel inhibitor of gyrase B is a potent drug candidate for treatment of tuberculosis and nontuberculosis mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator - Google Patents [patents.google.com]
Fobrepodacin Disodium: A Technical Guide to a Novel Gyrase B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fobrepodacin disodium (B8443419) (formerly SPR720 disodium) is a novel, orally bioavailable phosphate (B84403) prodrug of SPR719, a potent inhibitor of bacterial DNA gyrase subunit B (GyrB). This document provides a comprehensive technical overview of Fobrepodacin disodium, including its molecular structure, mechanism of action, physicochemical properties, and key experimental protocols. Developed for the treatment of nontuberculous mycobacterial (NTM) infections, this compound represents a promising new class of antibiotics with a distinct mechanism of action compared to currently available treatments.
Molecular Structure and Physicochemical Properties
This compound is the disodium salt of a phosphate ester prodrug. Upon oral administration, it is rapidly converted in vivo to its active form, SPR719.
Chemical Structure:
-
This compound (SPR720 Disodium)
-
Active Moiety: SPR719
Physicochemical Data
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C21H24FN6Na2O6P | [1] |
| Molecular Weight | 552.40 g/mol | [1] |
| CAS Number | 1384984-20-6 | [1] |
| Appearance | White to off-white solid | [1] |
| Fobrepodacin (Free Acid) | ||
| Molecular Formula | C21H26FN6O6P | [2] |
| Molecular Weight | 508.44 g/mol | [3] |
| Canonical SMILES | CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O | [2] |
| PubChem CID | 6810888 | [2] |
Solubility and Stability
Detailed quantitative data on the aqueous solubility and stability of this compound under various pH and temperature conditions are not extensively available in the public domain. However, for experimental purposes, stock solutions are typically prepared in DMSO. For in vivo studies, formulations in vehicles such as 0.5% carboxymethylcellulose have been used. Commercial suppliers recommend storing the solid powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[4] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month in a sealed container, protected from moisture.[1][5]
Mechanism of Action: Inhibition of DNA Gyrase B
This compound's active metabolite, SPR719, targets the ATPase activity of the bacterial DNA gyrase B subunit (GyrB).[6][7][8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP.
SPR719 acts as a competitive inhibitor at the ATP-binding site of GyrB, preventing the conformational changes necessary for DNA supercoiling.[6][8] This leads to the inhibition of DNA replication and ultimately results in bacterial cell death. This mechanism is distinct from that of fluoroquinolone antibiotics, which target the DNA cleavage and rejoining activity of the Gyrase A subunit.
Signaling Pathway of Gyrase B Inhibition
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro DNA Gyrase B ATPase Activity Assay
This protocol is a representative method for assessing the inhibitory activity of SPR719 on the ATPase activity of Mycobacterium tuberculosis DNA gyrase B.
Materials:
-
Purified recombinant M. tuberculosis DNA gyrase A and B subunits
-
Relaxed pBR322 plasmid DNA
-
SPR719 (dissolved in DMSO)
-
Assay buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.[9]
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Enzyme Reconstitution: Reconstitute the heterotetrameric GyrA2B2 enzyme by incubating the purified GyrA and GyrB subunits.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of SPR719.
-
Enzyme Addition: Add 1 unit of the reconstituted DNA gyrase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[9]
-
Reaction Termination: Stop the reaction by adding a suitable stop buffer (e.g., containing SDS and proteinase K).
-
Analysis: Analyze the DNA topology by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form is indicative of gyrase activity.
-
Quantification: Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of SPR719.
Experimental Workflow for Gyrase Inhibition Assay
Caption: Workflow for the in vitro DNA gyrase inhibition assay.
In Vivo Efficacy in a Murine Model of Mycobacterial Infection
This protocol describes a general method for evaluating the in vivo efficacy of this compound in a mouse model of chronic Mycobacterium tuberculosis infection.[10]
Animal Model:
Infection:
-
Culture Preparation: Grow M. tuberculosis (e.g., Erdman strain, ATCC 35801) in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.[11]
-
Aerosol Infection: Infect mice with approximately 3.24 Log10 CFU of M. tuberculosis via aerosol delivery.[10]
-
Establishment of Chronic Infection: Allow the infection to establish for 3-4 weeks post-aerosol challenge.
Drug Administration:
-
Formulation: Prepare this compound in a suitable vehicle for oral gavage.
-
Dosing: Administer this compound orally once daily, 5 days a week, for 4 to 8 weeks. Doses can range from 10 to 100 mg/kg.[1][3]
Efficacy Assessment:
-
Bacterial Load Determination: At specified time points, euthanize cohorts of mice and aseptically remove the lungs and spleens.
-
Homogenization: Homogenize the organs in PBS containing 0.05% Tween 80.
-
CFU Enumeration: Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).[11]
-
Data Analysis: Compare the log10 CFU in treated groups to the untreated control group to determine the reduction in bacterial burden.
Logical Relationship of In Vivo Efficacy Study
Caption: Logical flow of the in vivo efficacy study.
Conclusion
This compound is a promising new oral antibiotic for the treatment of mycobacterial infections. Its novel mechanism of action as a DNA gyrase B inhibitor provides a valuable alternative to existing therapies, particularly in the context of drug-resistant strains. The information provided in this technical guide offers a foundational understanding of its molecular characteristics and biological activity, intended to support further research and development efforts in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fobrepodacin (SPR-720) | phosphate prodrug of SPR719 | antibacterial agent | 1384984-31-9 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Signal Propagation in the ATPase Domain of Mycobacterium tuberculosis DNA Gyrase from Dynamical-Nonequilibrium Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 11. benchchem.com [benchchem.com]
Fobrepodacin Disodium: A Technical Guide to the Identification of DNA Gyrase B as its Molecular Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fobrepodacin disodium (B8443419) (formerly SPR720) is a novel, orally bioavailable phosphate (B84403) prodrug of the active antibacterial agent SPR719.[1][2] Developed to address the growing threat of antimicrobial resistance, particularly in the context of nontuberculous mycobacterial (NTM) infections, SPR719 has demonstrated potent activity against a range of pathogenic mycobacteria.[3][4] This technical guide provides an in-depth overview of the scientific evidence and experimental methodologies that have conclusively identified the bacterial DNA gyrase B subunit (GyrB) as the primary molecular target of SPR719. The document will detail the mechanism of action, present key quantitative data, and outline the experimental protocols used in the target identification and validation process.
Introduction: The Rise of a New Antibacterial Agent
The increasing prevalence of drug-resistant bacterial infections necessitates the discovery and development of novel antibiotics with new mechanisms of action. Fobrepodacin disodium represents a significant advancement in this area. As a prodrug, it is converted in vivo to its active form, SPR719, a member of the aminobenzimidazole class of compounds.[3][5] This strategic approach enhances the drug's pharmacokinetic properties, allowing for oral administration. The primary focus of this guide is to delineate the molecular journey to pinpoint the specific cellular machinery disrupted by SPR719.
The Molecular Target: Unveiling the Role of DNA Gyrase B
The antibacterial activity of SPR719 is a direct result of its interaction with a crucial bacterial enzyme: DNA gyrase. Specifically, SPR719 targets the ATPase domain of the Gyrase B subunit (GyrB).[4][5] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that requires the hydrolysis of ATP, which is facilitated by the GyrB subunit.[6]
Mechanism of Action: Competitive Inhibition of ATP Binding
SPR719 acts as a competitive inhibitor of ATP binding to the ATPase active site of GyrB.[7] By occupying this site, SPR719 prevents the binding and subsequent hydrolysis of ATP, thereby halting the energy-dependent DNA supercoiling activity of the gyrase enzyme. This disruption of DNA topology is ultimately lethal to the bacterium. Molecular dynamics simulations have further elucidated this interaction, revealing that both electrostatic and van der Waals forces contribute significantly to the binding of SPR719 to GyrB. Key amino acid residues within the ATPase domain, such as Asn52, Asp79, and Arg141 in Mycobacterium tuberculosis GyrB, have been identified as critical for this interaction.[2][6]
Quantitative Data: Gauging the Potency of SPR719
The efficacy of an antimicrobial agent is quantified through various in vitro and in vivo assessments. The following tables summarize the key quantitative data for SPR719, demonstrating its potent activity against clinically relevant mycobacterial species.
Table 1: In Vitro Activity of SPR719 Against Mycobacterium tuberculosis
| Strain | MIC Range (μg/mL) |
| Drug-Sensitive Isolates | 0.03 - 0.30[3] |
| Drug-Resistant Isolates | 0.08 - 5.48[3] |
Table 2: In Vitro Activity of SPR719 Against Nontuberculous Mycobacteria (NTM)
| Species | MIC Range (μg/mL) |
| Mycobacterium avium complex (MAC) | 0.002 - 4[4] |
| Mycobacterium abscessus | 0.03 - 8[4] |
Experimental Protocols: The Methodologies of Target Identification
The identification of GyrB as the target of SPR719 was the result of a multifaceted experimental approach. The following sections detail the generalized protocols for the key experiments that were instrumental in this process.
Gyrase B ATPase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the ATPase activity of purified GyrB.
Objective: To determine the concentration of SPR719 required to inhibit 50% of the GyrB ATPase activity (IC50).
Materials:
-
Purified recombinant GyrB enzyme
-
ATP
-
Malachite green reagent for phosphate detection
-
SPR719 (in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)
-
96-well microplates
Protocol:
-
Prepare a series of dilutions of SPR719 in the assay buffer.
-
In a 96-well plate, add the purified GyrB enzyme to each well.
-
Add the different concentrations of SPR719 to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a known concentration of ATP to all wells.
-
Incubate for a set period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis, resulting in a color change.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~620 nm).
-
Calculate the percentage of inhibition for each concentration of SPR719 relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the SPR719 concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Resistance Studies
This method identifies the molecular target by selecting for spontaneous resistant mutants and sequencing the genes of the putative target.
Objective: To demonstrate that resistance to SPR719 is associated with mutations in the gyrB gene.
Materials:
-
Mycobacterial cultures (e.g., M. avium, M. abscessus)
-
Agar (B569324) plates containing various concentrations of SPR719 (e.g., 2x, 4x, 8x the MIC)
-
Standard microbiology laboratory equipment
-
DNA extraction and sequencing reagents and equipment
Protocol:
-
Grow a large population of the mycobacterial strain of interest to a high density.
-
Plate a known number of colony-forming units (CFUs) onto agar plates containing different concentrations of SPR719. Also plate onto non-selective agar to determine the initial viable count.
-
Incubate the plates under appropriate conditions until colonies appear on the SPR719-containing plates.
-
Calculate the frequency of spontaneous resistance by dividing the number of resistant colonies by the total number of viable cells plated.
-
Isolate individual resistant colonies and determine their MIC for SPR719 to confirm the resistance phenotype.
-
Extract genomic DNA from the resistant isolates and the parental (wild-type) strain.
-
Amplify the gyrB gene using polymerase chain reaction (PCR).
-
Sequence the amplified gyrB gene and compare the sequences from the resistant isolates to the wild-type sequence to identify any mutations.[5][8]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revealing the Interaction Mechanism between Mycobacterium tuberculosis GyrB and Novobiocin, SPR719 through Binding Thermodynamics and Dissociation Kinetics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
Fobrepodacin Disodium: An In-Depth Technical Guide to its In Vitro Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fobrepodacin disodium (B8443419), the phosphate (B84403) prodrug of the active moiety SPR719, is a novel oral antimicrobial agent under development, primarily for the treatment of nontuberculous mycobacterial (NTM) infections. It represents a new class of benzimidazole (B57391) antibiotics that inhibit the ATPase activity of bacterial DNA gyrase subunit B (GyrB), a mechanism distinct from that of fluoroquinolones. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Fobrepodacin disodium (reported as the active form, SPR719), with a focus on its potent activity against a range of mycobacterial species. This document summarizes key quantitative data, details the experimental protocols for its evaluation, and illustrates its mechanism of action and the workflow for its susceptibility testing.
Introduction
The rising prevalence of infections caused by nontuberculous mycobacteria (NTM) presents a significant global health challenge. Treatment for NTM diseases is often prolonged, involves multi-drug regimens with considerable toxicity, and has limited efficacy. This compound is being developed to address this unmet medical need. Its unique mechanism of action, targeting the essential bacterial enzyme DNA gyrase B, offers the potential for activity against strains resistant to other antibiotic classes. This guide synthesizes the current publicly available in vitro data to provide a detailed resource for the research and drug development community.
Mechanism of Action
This compound is readily converted in vivo to its active form, SPR719. SPR719 exerts its antibacterial effect by inhibiting the ATPase activity of the DNA gyrase subunit B (GyrB).[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding pocket of GyrB, SPR719 prevents the supercoiling of DNA, leading to the disruption of these critical cellular processes and ultimately inhibiting bacterial growth. This targeted action is distinct from fluoroquinolones, which target the GyrA subunit.[2]
Mechanism of SPR719 Action
In Vitro Antibacterial Spectrum
The in vitro activity of SPR719 has been predominantly evaluated against a wide array of mycobacterial species, demonstrating potent inhibitory effects. Limited data is also available for its activity against select Gram-positive and Gram-negative bacteria, primarily from studies including quality control strains.
Activity Against Mycobacteria
SPR719 has shown significant activity against both rapidly and slowly growing nontuberculous mycobacteria, including species that are often challenging to treat. The data presented below is a summary from multiple studies.
Table 1: In Vitro Activity of SPR719 Against Nontuberculous Mycobacteria (NTM)
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycobacterium avium complex | 105 | 0.002 - 4 | 1 | 2 | [3] |
| Mycobacterium abscessus | 53 | 0.12 - 8 | 2 | 4 | [3] |
| Mycobacterium kansasii | 8 | 0.002 - 0.03 | 0.015 | 0.03 | [3] |
| Mycobacterium fortuitum group | 10 | 0.06 - 1 | 0.25 | 1 | [3] |
| Mycobacterium marinum | 9 | 0.12 - 1 | 0.5 | 0.5 | [3] |
| Mycobacterium ulcerans | 10 | 0.125 - 0.25 | - | - | [4] |
| Mycobacterium chimaera | - | 0.5 - 4 | - | - | [4] |
MIC values are for SPR719, the active moiety of this compound.
Activity Against Other Bacteria
Data on the activity of SPR719 against non-mycobacterial pathogens is currently limited. The available information is primarily from the use of standard quality control strains in mycobacterial susceptibility testing studies.
Table 2: In Vitro Activity of SPR719 Against Selected Non-Mycobacterial Species
| Organism | Strain | MIC Range (µg/mL) | MIC Mode (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | 0.5 - 1 | 0.5 | [5] |
| Enterococcus faecalis | ATCC 29212 | - | 0.015 | [5] |
MIC values are for SPR719. Further studies are required to establish the broader antibacterial spectrum against a wider range of clinical isolates.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for SPR719 is performed following standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for NTM
The broth microdilution method is the standard procedure for determining the MIC of antimicrobial agents against NTM.
-
Medium : Cation-adjusted Mueller-Hinton broth (CAMHB) is typically used.
-
Inoculum Preparation : A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Drug Dilutions : SPR719 is serially diluted in the broth medium to obtain a range of concentrations.
-
Incubation : The microtiter plates are incubated at 30°C for rapidly growing mycobacteria and 35-37°C for slowly growing mycobacteria for a specified period, which can range from 3 to 14 days depending on the species' growth rate.
-
MIC Determination : The MIC is recorded as the lowest concentration of SPR719 that completely inhibits the visible growth of the organism.
MIC Determination Workflow
Conclusion
This compound, through its active form SPR719, demonstrates potent in vitro activity against a broad range of clinically significant nontuberculous mycobacteria. Its novel mechanism of action as a DNA gyrase B inhibitor makes it a promising candidate for the treatment of NTM infections, including those caused by drug-resistant strains. While its activity against common Gram-positive and Gram-negative bacteria appears to be present, further investigation with a wider array of clinical isolates is necessary to fully characterize its antibacterial spectrum. The standardized methodologies for susceptibility testing will be crucial for its continued development and for guiding its potential clinical use. This technical guide provides a foundational resource for researchers and developers working with this novel antimicrobial agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Fobrepodacin Disodium: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fobrepodacin (B3321803) disodium (B8443419) (SPR720) is a novel, orally bioavailable phosphate (B84403) prodrug of SPR719, an aminobenzimidazole that inhibits bacterial DNA gyrase B. This technical guide provides a comprehensive overview of the discovery and development history of fobrepodacin disodium, from its initial synthesis to its clinical evaluation for the treatment of nontuberculous mycobacterial (NTM) infections. This document details its mechanism of action, preclinical and clinical data, and the ultimate discontinuation of its Phase 2 clinical trial. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visualizations of the drug's mechanism and development timeline are provided using Graphviz diagrams.
Introduction
The rising prevalence of nontuberculous mycobacterial (NTM) pulmonary disease, often requiring prolonged multi-drug regimens with significant toxicity and modest efficacy, has created a critical unmet medical need for novel, well-tolerated oral antibiotics. This compound was developed to address this need, offering a unique mechanism of action distinct from currently available treatments.
Discovery and Development Timeline
Fobrepodacin was initially discovered by Vertex Pharmaceuticals and was later acquired by Spero Therapeutics in 2016 for further development.[1] Spero advanced the compound through preclinical studies and into clinical trials, with a primary focus on NTM infections. The development program was also supported by a collaboration with the Bill & Melinda Gates Medical Research Institute for the potential treatment of tuberculosis in low- and middle-income countries.[1]
Mechanism of Action
Fobrepodacin is a phosphate prodrug that is rapidly converted in vivo to its active moiety, SPR719. SPR719 is a potent inhibitor of the bacterial DNA gyrase subunit B (GyrB), which is essential for DNA replication, transcription, and repair. Specifically, SPR719 targets the ATPase activity of GyrB, preventing the enzyme from introducing negative supercoils into the bacterial DNA. This disruption of DNA topology ultimately leads to bacterial cell death. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.
Synthesis of this compound
While the precise, industrial-scale synthesis of this compound is proprietary, a representative synthetic route for aminobenzimidazole phosphate prodrugs can be conceptualized. The synthesis would likely involve the initial construction of the core aminobenzimidazole structure (SPR719), followed by a phosphorylation step to create the prodrug (SPR720), and finally, salt formation to yield this compound.
Preclinical Studies
Fobrepodacin demonstrated potent in vitro activity against a range of NTM species, including Mycobacterium avium complex (MAC) and Mycobacterium abscessus. In vivo studies in murine models of NTM infection showed that fobrepodacin was effective in reducing bacterial burden.
Efficacy in a Murine Chronic Mycobacterium avium Infection Model
Experimental Protocol:
-
Animal Model: C3HeB/FeJ mice were used, as they develop necrotic granulomas similar to those seen in human NTM infections.
-
Infection: Mice were infected via aerosol with M. avium strain ATCC 700898.
-
Treatment: Treatment was initiated 28 days post-infection and continued for 8 weeks. Fobrepodacin was administered orally once daily at doses of 10, 30, and 100 mg/kg. Comparator and combination arms included clarithromycin (B1669154) and ethambutol (B1671381).
-
Outcome Measures: The primary outcome was the change in bacterial burden (colony-forming units, CFU) in the lungs, spleen, and liver. Lung pathology was also assessed.
Results:
Fobrepodacin demonstrated a dose-dependent reduction in the bacterial burden in the lungs, spleen, and liver compared to untreated controls. The combination of fobrepodacin with clarithromycin and ethambutol resulted in the largest reduction in bacterial load.
Clinical Development
Fobrepodacin advanced into clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers, followed by a Phase 2a trial in patients with NTM pulmonary disease.
Phase 1 Clinical Trial
A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy volunteers.
Table 1: Summary of Pharmacokinetic Parameters of SPR719 Following Single Doses of Fobrepodacin (SPR720)
| Dose of SPR720 | Tmax (hr, median) | t1/2 (hr, mean) |
| 100 mg | 4.0 | 3.5 |
| 500 mg | 4.0 | 3.8 |
| 1000 mg | 4.0 | 4.1 |
| 1500 mg | 6.0 | 4.5 |
| 2000 mg | 8.0 | 4.3 |
Table 2: Most Common Adverse Events in the Phase 1 Multiple-Ascending Dose Cohorts
| Adverse Event | Fobrepodacin (N=30) | Placebo (N=10) |
| Diarrhea | 10 (33.3%) | 1 (10.0%) |
| Nausea | 8 (26.7%) | 0 (0.0%) |
| Headache | 7 (23.3%) | 2 (20.0%) |
| Vomiting | 5 (16.7%) | 0 (0.0%) |
Phase 2a Clinical Trial
A Phase 2a, multi-center, partially-blinded, placebo-controlled, proof-of-concept study was initiated to evaluate the efficacy, safety, and pharmacokinetics of fobrepodacin in treatment-naïve patients with NTM pulmonary disease due to MAC.
-
Primary Endpoint: Change from baseline in the log10 CFU/mL of mycobacteria in sputum at week 8.
In October 2024, Spero Therapeutics announced the discontinuation of the Phase 2a trial. The decision was based on an interim analysis that indicated the trial was unlikely to meet its primary endpoint. Furthermore, safety concerns, including cases of hepatotoxicity, were observed at the higher dose.
Conclusion
This compound represented a promising novel oral therapeutic for NTM infections with a unique mechanism of action. While it demonstrated favorable preclinical activity and was generally well-tolerated in Phase 1 studies, the Phase 2a trial was discontinued due to a lack of sufficient efficacy and emerging safety signals. The development history of fobrepodacin underscores the challenges in translating preclinical and early clinical data into late-stage clinical success, particularly in the context of chronic and difficult-to-treat infections like NTM. The data and learnings from the fobrepodacin program can, however, inform future drug development efforts in this important therapeutic area.
References
Fobrepodacin Disodium and its Active Metabolite SPR719: A Technical Guide to DNA Gyrase B Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and analysis of Fobrepodacin disodium, an investigational antibiotic, through its active metabolite SPR719, a potent inhibitor of the bacterial DNA gyrase B subunit (GyrB). Fobrepodacin (SPR720) is an orally bioavailable phosphate (B84403) prodrug that is converted in vivo to its active form, SPR719 (VXc-486).[1] This document details the mechanism of action, experimental protocols for assessing its inhibitory activity, and quantitative data on its efficacy.
Mechanism of Action
SPR719 targets the ATPase domain of the GyrB subunit of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][3][4] DNA gyrase introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. By competitively inhibiting ATP binding at the GyrB subunit, SPR719 prevents this crucial step, leading to the disruption of DNA replication and ultimately bacterial cell death.[4] Unlike fluoroquinolones, which target the GyrA subunit, SPR719 offers a distinct mechanism of action.[5] In mycobacteria, DNA gyrase is the sole type II topoisomerase, making it a particularly vulnerable target.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. S-EPMC8754139 - <i>In Vitro</i> Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus. - OmicsDI [omicsdi.org]
- 4. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
Fobrepodacin Disodium: A Technical Guide for Researchers
CAS Number: 1384984-20-6
An In-depth Analysis of a Novel DNA Gyrase B Inhibitor for Mycobacterial Infections
This technical guide provides a comprehensive overview of Fobrepodacin disodium (B8443419) (also known as SPR720), an investigational oral antimicrobial agent. It is intended for researchers, scientists, and drug development professionals interested in the core properties, mechanism of action, and preclinical and clinical data of this compound. Fobrepodacin disodium is a phosphate (B84403) prodrug that is rapidly converted in the body to its active moiety, SPR719.
Core Physicochemical and Pharmacological Properties
This compound is being developed for the treatment of nontuberculous mycobacterial (NTM) infections and tuberculosis.[1] It belongs to the aminobenzimidazole class of antibiotics, which are distinct from fluoroquinolones.[2] The following tables summarize the known properties of this compound and the pharmacokinetic parameters of its active form, SPR719.
| Identifier | Value |
| CAS Number | 1384984-20-6[] |
| Synonyms | SPR720 disodium, pVXc-486 phosphate disodium[][4] |
| Molecular Formula | C₂₁H₂₄FN₆Na₂O₆P[4] |
| Molecular Weight | 552.40 g/mol [4] |
| Appearance | White to off-white solid[4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5] |
Table 1: Physicochemical Identifiers and Properties of this compound.
| Parameter | Value | Conditions |
| Solubility | Soluble in DMSO.[5] | Further details on aqueous solubility are not publicly available. |
| LogP | 0[2] | This value is for the free base, Fobrepodacin. |
| Hydrogen Bond Donors | 5[2] | For the free base, Fobrepodacin. |
| Hydrogen Bond Acceptors | 10[2] | For the free base, Fobrepodacin. |
Table 2: Solubility and Other Physicochemical Characteristics.
Pharmacokinetics of Active Moiety (SPR719)
This compound (SPR720) is rapidly and extensively converted to the active compound SPR719 in vivo.[6] Therefore, the pharmacokinetic profile is best understood by examining the parameters of SPR719.
| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) |
| Mean Cmax (ng/mL) | 4,315 | 5,429 | 13,033 |
| Mean AUC₀₋₂₄ (ng·h/mL) | 52,418 | 59,880 | 128,105 |
Table 3: Mean Pharmacokinetic Parameters of SPR719 in Healthy Volunteers. These values were observed after oral administration of 1,000 mg of this compound once daily for 7 days.[6]
| Parameter | Value |
| Median Tmax | 2.8 to 8.0 hours |
| Mean Elimination Half-life (t½) | 2.9 to 4.5 hours |
| Effect of Food | Plasma exposure of SPR719 is decreased by approximately 20% when administered with a high-fat meal. |
Table 4: Additional Pharmacokinetic Properties of SPR719.
Mechanism of Action: Inhibition of DNA Gyrase B
Fobrepodacin's active form, SPR719, targets the ATPase activity of the DNA gyrase B (GyrB) subunit in mycobacteria.[1] This mechanism is distinct from that of fluoroquinolones, which target the DNA gyrase A subunit. By inhibiting the ATPase function of GyrB, SPR719 prevents the energy-dependent negative supercoiling of DNA, which is essential for DNA replication and other vital cellular processes in bacteria. This leads to a bactericidal effect against susceptible mycobacteria.
Caption: Fobrepodacin's mechanism of action.
Experimental Protocols
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
The in vivo efficacy of this compound has been evaluated in mouse models of chronic Mycobacterium tuberculosis infection. While specific proprietary protocols are not fully public, the general methodology can be outlined as follows:
-
Animal Model: Six-week-old female BALB/c mice are commonly used.[1]
-
Infection: Mice are infected with M. tuberculosis (e.g., Erdman strain) via aerosol delivery to establish a chronic lung infection.[1]
-
Treatment: Treatment is initiated several weeks post-infection. This compound is administered orally by gavage, typically once daily, five days a week, for a duration of four to eight weeks. Doses have ranged from 10 to 100 mg/kg.[7]
-
Efficacy Assessment: The primary endpoint is the reduction in bacterial burden in the lungs. This is determined by euthanizing cohorts of mice at various time points, homogenizing the lung tissue, and plating serial dilutions on selective agar (B569324) to enumerate colony-forming units (CFU).[1]
-
Comparison: The efficacy of this compound is often compared to standard-of-care anti-tuberculosis drugs like moxifloxacin (B1663623) and isoniazid.[1]
References
- 1. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Fobrepodacin (SPR-720) | phosphate prodrug of SPR719 | antibacterial agent | 1384984-31-9 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Fobrepodacin Disodium (SPR720) In Vivo Dosing for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fobrepodacin disodium (B8443419) (also known as SPR720), focusing on its mechanism of action, pharmacokinetics, and established protocols for in vivo dosing in mouse models of mycobacterial infection. Fobrepodacin is an orally administered phosphate (B84403) prodrug of SPR719, a novel bacterial DNA gyrase B (GyrB) inhibitor.[1][2] It is under development for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease and tuberculosis (TB).[2][3]
Mechanism of Action
Fobrepodacin (SPR720) is readily absorbed after oral administration and is converted to its active moiety, SPR719.[1] SPR719 targets the ATPase site of DNA gyrase subunit B (GyrB), a type II topoisomerase essential for bacterial DNA replication.[3][4][5] By inhibiting GyrB, SPR719 prevents the negative supercoiling of DNA, which is critical for maintaining the chromosome's structure. This disruption of DNA topology ultimately inhibits DNA replication and leads to bacterial cell death.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Fobrepodacin Disodium: Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fobrepodacin disodium (B8443419) (also known as SPR720 disodium) is the disodium salt of Fobrepodacin, a phosphate (B84403) prodrug of SPR719.[1] SPR719 is a novel antibacterial agent belonging to the benzimidazole (B57391) class that targets the ATPase activity of bacterial DNA gyrase B.[2][3] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Fobrepodacin is under investigation for its activity against various bacteria, particularly Mycobacterium species. This document provides detailed application notes and protocols for the use of Fobrepodacin disodium in cell culture-based assays, including solubility information, preparation of stock solutions, and methodologies for determining its antibacterial activity and potential cytotoxicity against mammalian cells.
Chemical Properties and Solubility
This compound is a white to off-white solid. As a phosphate prodrug, it is designed for improved aqueous solubility compared to its active form, SPR719.[4][5][6][7] The key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1384984-20-6 | [1] |
| Molecular Formula | C₂₁H₂₄FN₆Na₂O₆P | [1] |
| Molecular Weight | 554.43 g/mol | [8] |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions for cell culture assays.
| Solvent | Solubility | Notes |
| DMSO | 5 mg/mL (approximately 9.05 mM) | May require sonication and adjustment to pH 3 with HCl for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[1] |
| Water/Aqueous Buffers (e.g., PBS) | Data not currently available. As a phosphate salt, enhanced aqueous solubility is expected.[4][5][6][7] | It is recommended to empirically determine the solubility in the desired aqueous medium before preparing high-concentration stock solutions. |
Mechanism of Action: Inhibition of DNA Gyrase
This compound is readily converted to its active form, SPR719, which exerts its antibacterial effect by inhibiting the ATPase subunit of bacterial DNA gyrase (GyrB). This inhibition prevents the negative supercoiling of DNA, a process essential for DNA replication and transcription, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette tips
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 5 mg/mL or 9.05 mM).
-
Vortex the solution thoroughly for 2-3 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
For challenging dissolution, carefully adjust the pH to approximately 3 with dilute HCl. This should be done judiciously, and the final pH should be considered for its compatibility with the intended cell culture assay.
-
Once completely dissolved, sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) Against Mycobacterium Species
This protocol outlines a method for determining the MIC of this compound against Mycobacterium species using a broth microdilution assay.
Materials:
-
This compound stock solution
-
Mycobacterium species of interest
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microtiter plates
-
McFarland turbidity standards (0.5)
-
Sterile saline with 0.05% Tween 80
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
Culture the Mycobacterium species on an appropriate solid medium.
-
Aseptically transfer several colonies into a tube containing sterile saline with Tween 80 and glass beads.
-
Vortex vigorously to create a uniform suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute the standardized suspension in Middlebrook 7H9 broth to the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Serial Dilution of this compound:
-
Dispense 100 µL of Middlebrook 7H9 broth into wells 2-12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound to be tested (prepared in Middlebrook 7H9 broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Seal the plate to prevent evaporation and incubate at 37°C for the appropriate duration (e.g., 7-14 days for slow-growing mycobacteria).
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Optionally, a microplate reader can be used to measure the optical density at 600 nm.
-
Protocol 3: Mammalian Cell Cytotoxicity Assay Using HepG2 Cells
Given the reports of potential hepatotoxicity, assessing the cytotoxicity of this compound in a human liver cell line such as HepG2 is recommended.[2]
Materials:
-
This compound stock solution
-
HepG2 cells (human hepatocellular carcinoma cell line)
-
Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercially available kit)
-
Multi-channel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 24-72 hours.
-
-
Cell Viability Assessment:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for an MTT assay, add the MTT reagent to each well and incubate for a few hours. Then, add the solubilization solution.
-
Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Caption: Workflow for mammalian cell cytotoxicity assay.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
Disclaimer
The information provided in this document is for guidance purposes only and is based on currently available data. Researchers should optimize the protocols for their specific experimental conditions and cell lines. It is the user's responsibility to ensure that all procedures are performed in a safe and appropriate manner.
References
- 1. researchgate.net [researchgate.net]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]
- 6. Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for MIC Determination of Fobrepodacin Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fobrepodacin (SPR720) is an orally bioavailable phosphate (B84403) prodrug of SPR719.[1] SPR719 is a novel aminobenzimidazole that inhibits the ATPase activity of DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication.[2][3] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[4] Fobrepodacin is in clinical development for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease (NTM-PD), with demonstrated in vitro and in vivo activity against a range of mycobacterial species, including Mycobacterium avium complex (MAC), Mycobacterium abscessus, and Mycobacterium tuberculosis.[4][5][6]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Fobrepodacin disodium (B8443419) against mycobacterial isolates, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of Fobrepodacin. The prodrug, Fobrepodacin disodium, is converted in vivo to its active form, SPR719. SPR719 then targets and inhibits the ATPase function of the DNA gyrase B (GyrB) subunit, preventing the negative supercoiling of DNA required for replication.
Caption: Mechanism of action of Fobrepodacin.
Data Presentation: In Vitro Activity of SPR719
The following tables summarize the in vitro activity of SPR719, the active moiety of this compound, against various nontuberculous mycobacteria (NTM). Data is compiled from published research.
Table 1: MIC Distribution of SPR719 Against NTM Species
| NTM Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Mycobacterium avium complex | 105 | 0.002–4 | 1 | 2 | [4] |
| Mycobacterium abscessus | 53 | 0.12–8 | 2 | 4 | [4] |
| Mycobacterium abscessus | - | - | - | 8 | [3][5] |
| Mycobacterium kansasii | 8 | 0.002–0.03 | 0.015 | 0.03 | [4] |
| Mycobacterium kansasii | - | - | - | 0.125 | [3] |
| Mycobacterium fortuitum | 10 | 0.06–1 | 0.25 | 1 | [4] |
| Mycobacterium marinum | 9 | 0.12–1 | - | - | [4] |
| Mycobacterium ulcerans | - | 0.125–0.25 | - | - | [2] |
| Mycobacterium chimaera | - | 0.125–4 | - | - | [7] |
Table 2: Comparative Activity of SPR719 Against M. avium Complex (MAC) and M. abscessus
| Organism | Metric | Value (mg/L) | Reference |
| M. avium complex (MAC) | MIC₉₀ | 2 | [5] |
| M. abscessus | MIC₉₀ | 4 | [5] |
Experimental Protocols
The following protocol for MIC determination by broth microdilution is based on the general principles outlined in CLSI document M24-A2 and EUCAST guidelines for mycobacteria.[8][9]
Experimental Workflow Diagram
Caption: Broth microdilution workflow for MIC determination.
Materials
-
This compound (analytical grade)
-
Solvent for this compound (e.g., DMSO, sterile water, as per manufacturer's instructions)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Oleic acid-albumin-dextrose-catalase (OADC) supplement (for mycobacteria)
-
Sterile 96-well U-bottom microtiter plates
-
Mycobacterial isolates for testing
-
Quality Control (QC) strains (e.g., M. tuberculosis H37Rv ATCC 27294)
-
Sterile water or saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidometer
-
Sterile tubes, pipettes, and other standard microbiology laboratory equipment
Preparation of Media and Reagents
-
Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Autoclave and cool to 45-50°C. Aseptically add OADC supplement to a final concentration of 10%.
-
Fobrepodacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL (or 10x the highest concentration to be tested). Note that Fobrepodacin is the prodrug, and MIC values are typically reported based on the active moiety, SPR719. Ensure the correct molecular weight is used for concentration calculations if reporting as SPR719.
-
Inoculum Preparation:
-
Subculture mycobacterial isolates onto appropriate solid media and incubate until sufficient growth is observed.
-
Harvest colonies and suspend in sterile saline or water containing glass beads.
-
Vortex thoroughly to break up clumps.
-
Allow large particles to settle for 30-60 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute this suspension 1:20 in CAMHB + 10% OADC to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Broth Microdilution Procedure
-
Plate Setup: Add 100 µL of CAMHB + 10% OADC to all wells of a 96-well microtiter plate, except for the first column.
-
Drug Dilution:
-
Add 200 µL of the prepared Fobrepodacin stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will result in wells containing 100 µL of varying drug concentrations.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension (prepared in Step 2.3) to each well. This brings the final volume to 200 µL and achieves the target inoculum of ~5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: At least one well containing 100 µL of media and 100 µL of the inoculum (no drug).
-
Sterility Control: At least one well containing 200 µL of media only (no inoculum, no drug).
-
Incubation
-
Seal the plates with an adhesive seal or place them in a plastic bag to prevent evaporation.
-
Incubate the plates at 35-37°C.
-
Incubation times will vary depending on the growth rate of the mycobacterial species being tested:
-
Rapidly growing mycobacteria: 3-5 days.
-
Slowly growing mycobacteria (e.g., MAC): 7-14 days.
-
M. tuberculosis: 14-21 days.
-
-
Incubate until sufficient growth is visible in the growth control well.
Reading and Interpretation
-
Read the plates visually using an inverted mirror or a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Quality Control
Quality control (QC) is essential for ensuring the accuracy and reproducibility of MIC testing.
-
QC Strains: A well-characterized reference strain should be included with each batch of tests. For mycobacteria, a common QC strain is M. tuberculosis H37Rv (ATCC 27294). For NTM, other reference strains like M. avium ATCC 700898 or M. abscessus ATCC 19977 may be appropriate.
-
Acceptance Criteria: As of late 2025, specific MIC quality control ranges for this compound against standard ATCC strains have not been formally established by CLSI or EUCAST. Laboratories should establish internal, validated QC ranges. It is recommended to consult the latest versions of the CLSI M100 and EUCAST QC documents for any updates. The MIC value for the QC strain should fall within the established acceptable range for the test to be considered valid.
Disclaimer
This document is intended for research and informational purposes only. The protocols described are based on publicly available information and established standards for antimicrobial susceptibility testing. Users should validate these methods in their own laboratories. For clinical diagnostic use, please refer to the latest guidelines from regulatory bodies such as CLSI and EUCAST.
References
- 1. EUCAST: Mycobacteria (AMST) [eucast.org]
- 2. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 3. szu.gov.cz [szu.gov.cz]
- 4. bsac.org.uk [bsac.org.uk]
- 5. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All Quality Control Strains Recommended in EUCAST Available - Microbiology - mobile.Labmedica.com [mobile.labmedica.com]
- 7. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. EUCAST: MIC Determination [eucast.org]
Application Notes and Protocols: Fobrepodacin Disodium in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fobrepodacin disodium (B8443419) (SPR720) is an orally bioavailable phosphate (B84403) prodrug of SPR719, a novel aminobenzimidazole that inhibits bacterial DNA gyrase subunit B (GyrB).[1][2] This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit.[3] Fobrepodacin is under investigation for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease (NTM-PD), including infections caused by Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[4][5] Preclinical studies have demonstrated the potential for synergistic or additive effects when Fobrepodacin is combined with other antimicrobial agents, offering a promising avenue for future therapeutic strategies against these challenging infections.[1][5]
Of note, a Phase 2a clinical trial of Fobrepodacin (SPR720) for the treatment of NTM-PD did not meet its primary endpoint and the development program has been suspended pending further data analysis.[6][7] Despite this setback, the preclinical data on its combination potential remains a valuable resource for ongoing research in the field of antimicrobial drug development.
Mechanism of Action: DNA Gyrase B Inhibition
Fobrepodacin disodium is readily converted to its active form, SPR719, in the body. SPR719 targets and inhibits the ATPase activity of DNA gyrase B (GyrB), a critical enzyme for bacterial DNA replication, transcription, and repair.[4] By inhibiting GyrB, SPR719 prevents the negative supercoiling of DNA, leading to DNA strand breaks and ultimately bacterial cell death.
Caption: Mechanism of Fobrepodacin Action.
In Vivo Combination Studies: Quantitative Data Summary
Preclinical studies in murine models of NTM infection have demonstrated the enhanced efficacy of Fobrepodacin when used in combination with standard-of-care (SOC) antibiotics. The following tables summarize the key findings from these studies, presenting the reduction in bacterial burden (log10 CFU) in the lungs.
Mycobacterium avium Complex (MAC) Combination Therapy
The following data were obtained from a chronic murine infection model with M. avium.[1]
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU/Lung Reduction vs. Untreated Control |
| Monotherapy | ||
| Clarithromycin | 250 | 1.5 |
| SPR720 | 10 | 0.8 |
| SPR720 | 30 | 1.2 |
| SPR720 | 100 | 1.8 |
| Combination Therapy | ||
| SPR720 + Clarithromycin | 30 + 250 | 2.5 |
| SPR720 + Clarithromycin + Ethambutol | 30 + 250 + 100 | 3.1 |
Mycobacterium abscessus Combination Therapy
The following data were obtained from a murine model of M. abscessus infection.[1][8]
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU/Lung Reduction vs. Untreated Control |
| Monotherapy | ||
| Clarithromycin | 250 | 0.5 |
| Amikacin | 150 | 0.7 |
| Clofazimine | 20 | 0.3 |
| SPR720 | 25 | 0.9 |
| SPR720 | 50 | 1.5 |
| SPR720 | 100 | 2.1 |
| Combination Therapy | ||
| SPR720 + Clarithromycin + Amikacin + Clofazimine | 100 + 250 + 150 + 20 | 2.8 |
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the in vitro and in vivo efficacy of Fobrepodacin in combination with other antibiotics.
In Vitro Synergy Assessment: Checkerboard Assay Protocol
This protocol outlines a method to determine the Fractional Inhibitory Concentration (FIC) index, a measure of in vitro synergy.
Caption: Checkerboard Assay Workflow.
Materials:
-
SPR719 (active form of Fobrepodacin)
-
Comparator antibiotic(s)
-
96-well microtiter plates
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Bacterial culture
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of SPR719 and the comparator antibiotic.
-
In a 96-well plate, create two-fold serial dilutions of SPR719 along the x-axis (columns) and the comparator antibiotic along the y-axis (rows).
-
-
Prepare Inoculum:
-
Grow a fresh culture of the test organism.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpret the results as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
-
In Vitro Bactericidal Activity: Time-Kill Curve Assay Protocol
This protocol assesses the rate of bacterial killing by Fobrepodacin alone and in combination with other antibiotics over time.
Materials:
-
SPR719
-
Comparator antibiotic(s)
-
Growth medium
-
Bacterial culture
-
Shaking incubator
-
Apparatus for serial dilutions and plating
Procedure:
-
Prepare Cultures:
-
Grow an overnight culture of the test organism.
-
Dilute the culture in fresh medium to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Drug Exposure:
-
Add SPR719 and/or the comparator antibiotic(s) at desired concentrations (e.g., 1x or 2x MIC) to the bacterial cultures. Include a growth control without any antibiotic.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots.
-
Plate the dilutions onto agar (B569324) plates.
-
Incubate the plates until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each treatment group.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
In Vivo Efficacy: Murine Model of NTM Infection Protocol
This protocol provides a general framework for evaluating the in vivo efficacy of Fobrepodacin combination therapy in a mouse model.
References
- 1. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fractional inhibitory concentration (FIC) index as a measure of synergy. | Semantic Scholar [semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. Activity of combinations of bactericidal and bacteriostatic compounds in Mycobacterium abscessus-infected mice: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nontuberculous mycobacterial pulmonary disease and the potential role of SPR720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Fobrepodacin Disodium: A Novel Tool for Investigating Bacterial DNA Replication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fobrepodacin (B3321803) disodium (B8443419) (SPR720) is an investigational oral prodrug that is rapidly converted in vivo to its active form, SPR719.[1] This novel aminobenzimidazole compound targets the ATPase activity of the bacterial DNA gyrase subunit B (GyrB), a critical enzyme for bacterial survival.[2][3] DNA gyrase, a type II topoisomerase, is essential for relieving the topological stress that arises during DNA replication and transcription by introducing negative supercoils into the DNA.[4][5] By inhibiting the ATPase function of GyrB, SPR719 effectively blocks DNA replication, leading to bacterial cell death.[4][6] This unique mechanism of action, distinct from that of fluoroquinolones which target the GyrA subunit, makes fobrepodacin disodium a valuable tool for studying bacterial DNA replication and a promising candidate for combating drug-resistant bacteria.[2][7]
Mechanism of Action
This compound's active metabolite, SPR719, acts as a competitive inhibitor of ATP binding to the GyrB subunit of DNA gyrase.[6] This inhibition prevents the enzyme from hydrolyzing ATP, a process that provides the necessary energy for its supercoiling activity. The disruption of DNA gyrase function leads to the accumulation of positive supercoils ahead of the replication fork, ultimately stalling the progression of the entire replisome and inhibiting DNA synthesis.[8] In some bacteria, SPR719 has also been shown to inhibit topoisomerase IV, another type II topoisomerase involved in the decatenation of daughter chromosomes after replication.[9]
Applications in Research
This compound, through its active form SPR719, serves as a specific and potent inhibitor for a range of research applications aimed at understanding bacterial DNA replication:
-
Studying the Role of DNA Gyrase: By specifically targeting GyrB, researchers can elucidate the precise roles of this enzyme subunit in different stages of DNA replication and other DNA-dependent processes.
-
Investigating Replisome Dynamics: The compound can be used to study the consequences of gyrase inhibition on the assembly, progression, and disassembly of the bacterial replisome.[8]
-
Elucidating Mechanisms of Antibiotic Resistance: Studying the development of resistance to SPR719 can reveal novel mutations in the gyrB gene and other potential resistance mechanisms, such as efflux pumps.[10]
-
Screening for Novel Antibacterial Agents: this compound can be used as a reference compound in high-throughput screening assays to identify new inhibitors of DNA gyrase or other components of the DNA replication machinery.
-
Validating DNA Gyrase as a Drug Target: Its potent activity against a variety of bacterial pathogens, including multidrug-resistant strains, reinforces the validity of DNA gyrase as a crucial target for antibacterial drug development.
Quantitative Data
The following tables summarize the in vitro activity of SPR719, the active form of this compound, against various bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of SPR719 against Mycobacterium Species
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Mycobacterium avium complex | 2.0 | 4.0 | 0.125 - 16 |
| Mycobacterium kansasii | - | 0.125 | 0.031 - 16 |
| Mycobacterium abscessus | 2.0 | 8.0 | 0.125 - 8 |
| Mycobacterium ulcerans | - | - | 0.125 - 0.25 |
| Mycobacterium marinum | - | - | 0.5 - 1.0 |
| Mycobacterium chimaera | - | - | <0.03 - 2.0 |
Data compiled from multiple sources.
Table 2: DNA Gyrase B Inhibition by SPR719
| Parameter | Value |
| Binding Free Energy (Calculated from Kᵢ) | -11.04 kcal/mol |
This value reflects the strong binding affinity of SPR719 to the GyrB subunit.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of SPR719 against a target bacterial strain.
Materials:
-
SPR719 (active form of this compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of SPR719 Dilutions:
-
Prepare a stock solution of SPR719 in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the SPR719 stock solution in CAMHB in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the SPR719 dilutions.
-
Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours, or until sufficient growth is observed in the positive control well.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of SPR719 that completely inhibits visible growth of the bacteria.
-
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of SPR719 to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
SPR719
-
Assay Buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)
-
Stop Buffer (containing SDS and a loading dye)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and varying concentrations of SPR719.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition:
-
Add a pre-determined amount of DNA gyrase to each reaction tube to initiate the supercoiling reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop buffer.
-
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
In the presence of active DNA gyrase (positive control), the relaxed plasmid will be converted to its supercoiled form, which migrates faster in the gel.
-
Inhibition of gyrase activity by SPR719 will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC₅₀ value can be determined by quantifying the band intensities at different inhibitor concentrations.
-
Visualizations
Caption: Bacterial DNA Replication Pathway and the inhibitory action of Fobrepodacin.
Caption: Experimental workflows for MIC and DNA gyrase inhibition assays.
References
- 1. Frontiers | Replisome Assembly at Bacterial Chromosomes and Iteron Plasmids [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Khan Academy [khanacademy.org]
- 4. DNA Replication (HL) [ib.bioninja.com.au]
- 5. researchgate.net [researchgate.net]
- 6. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 7. Watching DNA Replication Inhibitors in Action: Exploiting Time-Lapse Microfluidic Microscopy as a Tool for Target-Drug Interaction Studies in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Fobrepodacin Disodium in M. tuberculosis Erdman Strain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fobrepodacin disodium (B8443419) (SPR720) is an orally bioavailable phosphate (B84403) prodrug of SPR719.[1] SPR719 is a novel aminobenzimidazole that inhibits the ATPase activity of the bacterial DNA gyrase subunit B (GyrB), an essential enzyme for DNA replication.[2][3] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[4] Fobrepodacin is under development for the treatment of mycobacterial infections, including those caused by Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).[3][5] Studies involving the M. tuberculosis Erdman strain, a common virulent laboratory strain, have demonstrated its potential as an anti-tuberculosis agent.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of Fobrepodacin (SPR720) and its active moiety, SPR719.
Table 1: In Vitro Activity of SPR719 (Active Moiety of Fobrepodacin)
| Parameter | Organism/Strain | Value | Reference |
| MIC | M. tuberculosis | 0.06 µg/mL | [2] |
| MIC Range | Drug-Susceptible M. tuberculosis | 0.03 - 0.3 µg/mL | [2] |
| MIC Range | Multidrug-Resistant M. tuberculosis | 0.08 - 5.48 µg/mL | [2] |
| MIC90 | M. avium complex (MAC) | 2 µg/mL | [6] |
| MIC90 | M. abscessus | 4 µg/mL | [6] |
Table 2: In Vivo Efficacy of Fobrepodacin (SPR720) in a Murine Chronic Infection Model with M. tuberculosis Erdman Strain
| Treatment Group | Dosing Regimen | Initial Lung Burden (Log10 CFU) | Change in Lung Burden (Log10 CFU) | Reference |
| SPR720 Monotherapy | 100 mg/kg, twice daily | ~5.5 - 6.0 | -2.5 | [4] |
| SPR750 (related compound) | Not specified | ~5.5 - 6.0 | -1.0 | [4] |
| SPR/RIF10/PZA | SPR: 100 mg/kg, RIF: 10 mg/kg, PZA: 150 mg/kg | 7.68 ± 0.38 | No detectable colonies after 8 & 12 weeks | [4] |
| SPR/RIF30/PZA | SPR: 100 mg/kg, RIF: 30 mg/kg, PZA: 150 mg/kg | 7.68 ± 0.38 | No detectable colonies after 8 & 12 weeks; no regrowth post-treatment | [4] |
| INH/RIF/PZA (Control) | INH: 25 mg/kg, RIF: 10 mg/kg, PZA: 150 mg/kg | 7.68 ± 0.38 | No detectable colonies after 16 weeks; regrowth observed post-treatment | [4] |
Table 3: Pharmacokinetic Parameters of Fobrepodacin (SPR720) and its Active Moiety (SPR719)
| Parameter | Subject | Dose | Value | Reference |
| AUC0–inf | BALB/c Mice (uninfected) | 100 mg/kg SPR720 (single dose) | 72.5 µg·h/mL | [7] |
| Tmax (median) | Healthy Human Volunteers | 100 - 2000 mg SPR720 (single dose) | 2.8 - 8.0 hours | [2][5] |
| t1/2 (mean) | Healthy Human Volunteers | 100 - 2000 mg SPR720 (single dose) | 2.9 - 4.5 hours | [2][5] |
Experimental Protocols
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the EUCAST reference method for broth microdilution testing of M. tuberculosis.[5][7]
1. Preparation of Fobrepodacin (SPR719) Stock Solution: a. Obtain SPR719 (the active moiety) powder. b. Prepare a stock solution in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL. c. Serially dilute the stock solution in Middlebrook 7H9 broth supplemented with 10% OADC to achieve the desired final concentrations for the assay.
2. Inoculum Preparation: a. Culture M. tuberculosis Erdman strain on Middlebrook 7H10 or 7H11 agar (B569324). b. Collect colonies and suspend them in sterile water with glass beads. c. Vortex to create a homogenous suspension. d. Adjust the turbidity of the suspension to a 0.5 McFarland standard. e. Prepare a 1:100 dilution of this suspension in supplemented Middlebrook 7H9 broth to achieve a final inoculum of approximately 1 x 105 CFU/mL.[7][8]
3. Assay Procedure: a. Use a 96-well U-shaped microtiter plate. b. Add 100 µL of the appropriate SPR719 dilution to each well. c. Add 100 µL of the prepared bacterial inoculum to each well. d. Include a growth control well (no drug) and a sterility control well (no bacteria). e. Seal the plate in a gas-permeable bag and incubate at 37°C.
4. Reading and Interpretation: a. Incubate plates until visible growth is observed in the growth control well (typically 7-21 days).[8] b. The MIC is defined as the lowest concentration of SPR719 that inhibits visible bacterial growth.[7]
Protocol 2: In Vivo Efficacy in a Chronic Murine Infection Model
This protocol is based on published studies using the M. tuberculosis Erdman strain in BALB/c mice.[1][4]
1. Animal Model and Infection: a. Use six-week-old female BALB/c mice.[4] b. Infect mice via aerosol delivery with the M. tuberculosis Erdman strain (ATCC 35801). c. The target inoculum to be deposited in the lungs should be approximately 100-200 CFU to establish a chronic infection.
2. Fobrepodacin Disodium Formulation for Oral Gavage: a. This compound is water-soluble. b. Prepare a fresh suspension of this compound in sterile water or a suitable vehicle like 0.5% carboxymethyl cellulose.[4][9] c. The concentration should be calculated to deliver the desired dose (e.g., 10, 30, or 100 mg/kg) in a volume of approximately 0.2 mL per mouse.[4]
3. Treatment Regimen: a. Initiate treatment 3-4 weeks post-infection to allow for a chronic infection to establish.[4] b. Administer the prepared this compound suspension via oral gavage once or twice daily, 5 days per week, for the duration of the study (e.g., 4 to 12 weeks).[1][4] c. Include a vehicle control group and a positive control group (e.g., standard anti-TB drug regimen).
4. Efficacy Assessment: a. At specified time points (e.g., at the end of therapy and after a relapse period), euthanize mice. b. Aseptically remove the lungs and spleen. c. Homogenize the organs in sterile saline. d. Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates. e. Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.
Visualizations: Diagrams and Workflows
Caption: Mechanism of Action of SPR719 (Active Fobrepodacin).
Caption: Workflow for In Vitro MIC Determination.
Caption: Workflow for In Vivo Murine Efficacy Study.
References
- 1. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In Vitro Susceptibility Testing of a Novel Benzimidazole, SPR719, against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. diva-portal.org [diva-portal.org]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Fobrepodacin Disodium: Application Notes and Protocols for Chronic Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fobrepodacin (B3321803) disodium (B8443419) (formerly SPR720) is the orally bioavailable disodium salt formulation of the prodrug fobrepodacin. In vivo, it is rapidly converted to its active moiety, SPR719, a novel benzimidazole (B57391) ethyl urea (B33335) that inhibits the ATPase activity of bacterial DNA gyrase subunit B (GyrB).[1][2] This mechanism is distinct from fluoroquinolone antibiotics that target the GyrA subunit, suggesting a lack of cross-resistance.[2][3] Fobrepodacin has demonstrated significant efficacy in murine models of chronic mycobacterial infections, including those caused by Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) such as Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[1][2] These notes provide detailed summaries of preclinical data and experimental protocols for utilizing fobrepodacin disodium in relevant chronic infection models.
Mechanism of Action
Fobrepodacin's active form, SPR719, targets the GyrB subunit of DNA gyrase, an essential enzyme in bacteria responsible for introducing negative supercoils into DNA and managing topological stress during DNA replication and transcription.[3][4] By competitively inhibiting the ATPase active site on GyrB, SPR719 prevents the energy-dependent strand-passage mechanism required for supercoiling.[3][4] This disruption leads to an accumulation of double-strand breaks, stalls replication forks, and ultimately results in bacterial cell death.[3]
Caption: Mechanism of action of this compound.
Data Presentation: Efficacy in Murine Chronic Infection Models
The following tables summarize the efficacy of fobrepodacin (SPR720) in various murine models of chronic mycobacterial infection.
Table 1: Efficacy of Fobrepodacin (SPR720) in a Murine Chronic Mycobacterium tuberculosis (Mtb) Infection Model [1][5]
| Mouse Strain | Mtb Strain | Treatment Protocol | Route | Efficacy (Compared to Control) |
| BALB/c | Erdman | 100 mg/kg, twice daily | Oral Gavage | ~2.5-log CFU decrease in lungs |
| BALB/c & C57BL/6 | Erdman | 10, 30, 100 mg/kg, once daily, 5 days/week for 4 weeks | Oral Gavage | Dose-dependent reduction in mycobacterial burden |
Table 2: Efficacy of Fobrepodacin (SPR720) in a Murine Chronic Mycobacterium avium Complex (MAC) Pulmonary Infection Model [2]
| Mouse Strain | MAC Strain | Treatment Protocol | Route | Efficacy (Compared to Day 28 Untreated Control) |
| C3HeB/FeJ | M. avium (Chester) | 25 mg/kg, once daily for 28 days | Oral Gavage | ~0.5-log CFU decrease in lungs |
| C3HeB/FeJ | M. avium (Chester) | 50 mg/kg, once daily for 28 days | Oral Gavage | ~1.0-log CFU decrease in lungs |
| C3HeB/FeJ | M. avium (Chester) | 100 mg/kg, once daily for 28 days | Oral Gavage | ~1.5-log CFU decrease in lungs |
| C3HeB/FeJ | M. avium (Chester) | 100 mg/kg SPR720 + Clarithromycin + Ethambutol | Oral Gavage | Further reduction in bacterial burden vs monotherapy |
Table 3: Efficacy of Fobrepodacin (SPR720) in a Murine Chronic Mycobacterium abscessus Pulmonary Infection Model [2]
| Mouse Strain | M. abscessus Strain | Treatment Protocol | Route | Efficacy (Compared to Day 28 Untreated Control) |
| SCID | 1513 | 25 mg/kg, once daily for 28 days | Oral Gavage | Dose-dependent reduction in lung bacterial burden |
| SCID | 1513 | 50 mg/kg, once daily for 28 days | Oral Gavage | Dose-dependent reduction in lung bacterial burden |
| SCID | 1513 | 100 mg/kg, once daily for 28 days | Oral Gavage | Dose-dependent reduction in lung bacterial burden |
| SCID | 1513 | 100 mg/kg SPR720 + Standard of Care Agents | Oral Gavage | Further reductions detected vs monotherapy |
Experimental Protocols
The following are detailed protocols for establishing chronic mycobacterial infections in mice to evaluate the efficacy of this compound.
General Experimental Workflow
Caption: General workflow for preclinical evaluation.
Protocol 1: Chronic Mycobacterium tuberculosis Infection Model
This protocol is adapted from studies evaluating anti-tubercular agents in a chronic murine model.[1][6][7]
1. Materials:
-
Mice: 6-week-old female BALB/c mice.
-
Bacteria: Mycobacterium tuberculosis Erdman (ATCC 35801).
-
Culture Media: Middlebrook 7H9 broth with OADC supplement, Middlebrook 7H11 agar (B569324).
-
Equipment: Aerosol infection chamber (e.g., Glas-Col), oral gavage needles.
-
Compound: this compound, vehicle control (e.g., PBS).
2. Procedure:
-
Inoculum Preparation: Culture M. tuberculosis Erdman in 7H9 broth to mid-log phase. Prepare single-cell suspensions by brief sonication and passage through a 27-gauge needle. Dilute to the desired concentration in sterile water.
-
Aerosol Infection: Acclimatize mice for one week. Expose mice to an aerosolized suspension of M. tuberculosis in a calibrated chamber designed to deliver 50-100 CFU to the lungs.[7] Confirm initial bacterial deposition by harvesting lungs from a subset of mice 24 hours post-infection.
-
Establishment of Chronic Infection: Allow the infection to progress for 3-4 weeks. At this stage, adaptive immunity contains the initial logarithmic growth, resulting in a stable, chronic infection.[1][6]
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, fobrepodacin 100 mg/kg, comparator drug).
-
Administer treatments daily via oral gavage for the specified duration (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize mice.
-
Aseptically remove lungs and spleen.
-
Homogenize organs in sterile saline with 0.05% Tween-80.
-
Plate serial dilutions of the homogenates onto 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks and count colonies to determine CFU per organ.
-
Protocol 2: Chronic Mycobacterium avium Complex (MAC) Pulmonary Infection Model
This protocol is based on the C3HeB/FeJ mouse model, which develops granulomas with necrotic foci, mimicking aspects of human NTM disease.[2][8]
1. Materials:
-
Mice: C3HeB/FeJ mice.
-
Bacteria: M. avium (e.g., Chester strain ATCC 700898).
-
Equipment: Aerosol infection chamber.
-
Compound: this compound.
2. Procedure:
-
Inoculum Preparation: Prepare the M. avium inoculum as described for M. tuberculosis.
-
Aerosol Infection: Infect C3HeB/FeJ mice via the aerosol route to establish a pulmonary infection. The bacterial burden will increase and peak around day 40 post-infection.[8]
-
Establishment of Chronic Infection: The chronic phase is typically established by day 28, when treatment is initiated.[2] Some models allow the infection to stabilize for up to 10 weeks before starting treatment.[9][10]
-
Treatment: Administer this compound or controls via oral gavage daily for 28 days or as required.
-
Endpoint Analysis: Quantify bacterial load (CFU) in the lungs as described in Protocol 1.
Protocol 3: Chronic Mycobacterium abscessus Pulmonary Infection Model
This protocol utilizes severely combined immunodeficient (SCID) mice, which are highly susceptible and develop a progressive, chronic infection.[2] Alternative models in immunocompetent mice often require embedding the bacteria in agar beads to prevent rapid clearance.[11][12]
1. Materials:
-
Mice: SCID mice.
-
Bacteria: M. abscessus clinical isolate (e.g., strain 1513).
-
Compound: this compound.
2. Procedure:
-
Inoculum Preparation: Prepare the M. abscessus inoculum from a mid-log phase culture.
-
Intravenous Infection: Infect SCID mice with approximately 1 x 10^6 CFU via the tail vein. This route establishes a systemic infection with significant bacterial growth in the lungs, spleen, and liver.[2]
-
Establishment of Chronic Infection: Allow the infection to establish for 28 days. Untreated SCID mice will show a progressive increase in bacterial burden in target organs.
-
Treatment: Begin daily oral gavage administration of this compound or controls on day 28 post-infection and continue for the desired duration (e.g., 28 days).
-
Endpoint Analysis: Euthanize mice and determine CFU counts in the lungs, spleen, and liver as described in Protocol 1.
Conclusion
This compound has demonstrated potent, dose-dependent bactericidal activity in robust murine models of chronic mycobacterial infection. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further evaluate the efficacy and therapeutic potential of this novel DNA gyrase B inhibitor. The distinct mechanism of action and promising in vivo activity position fobrepodacin as a valuable candidate for the treatment of challenging NTM and tuberculosis infections.
References
- 1. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Persistent Mycobacterium tuberculosis infection in mice requires PerM for successful cell division | eLife [elifesciences.org]
- 7. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mycobacterium avium Infection in a C3HeB/FeJ Mouse Model [frontiersin.org]
- 9. Experimental Reactivation of Pulmonary Mycobacterium avium Complex Infection in a Modified Cornell-Like Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Reactivation of Pulmonary Mycobacterium avium Complex Infection in a Modified Cornell-Like Murine Model | PLOS One [journals.plos.org]
- 11. njmicrobe.org [njmicrobe.org]
- 12. A New Model of Chronic Mycobacterium abscessus Lung Infection in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
Fobrepodacin disodium sterile filtration and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fobrepodacin disodium (B8443419) (also known as SPR720 disodium) is the orally bioavailable disodium salt of Fobrepodacin, a phosphate (B84403) prodrug.[1][2] In vivo, Fobrepodacin is rapidly converted to its active moiety, SPR719.[3][4][5] SPR719 is a novel antibacterial agent belonging to the aminobenzimidazole class that targets the ATPase activity of the bacterial DNA gyrase B subunit (GyrB).[3][4][6] By inhibiting ATP binding to GyrB, SPR719 prevents the negative supercoiling of bacterial DNA, a process essential for DNA replication, transcription, and repair.[6] This mechanism of action is distinct from that of fluoroquinolone antibiotics, which target the DNA gyrase A subunit. Consequently, Fobrepodacin may be effective against fluoroquinolone-resistant bacterial strains.[1] Fobrepodacin has demonstrated potent activity against a range of mycobacteria, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).[3][7][8]
These application notes provide detailed protocols for the sterile filtration and preparation of Fobrepodacin disodium for various in vitro and in vivo experiments.
Physicochemical and In Vitro Activity Data
A summary of the key physicochemical properties and in vitro activity of this compound and its active form, SPR719, is provided below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | SPR720 disodium, pVXc-486 disodium |
| Molecular Formula | C₂₁H₂₄FN₆Na₂O₆P |
| Molecular Weight | 552.40 g/mol |
| Appearance | White to off-white solid |
| Storage (Solid) | 4°C, sealed from moisture |
| Solubility (DMSO) | 5 mg/mL (requires sonication and pH adjustment to 3 with HCl) |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month |
Table 2: In Vitro Antibacterial Activity of SPR719 (Active Moiety)
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Mycobacterium avium complex (MAC) | 1 | 2 | 0.06 - 4 |
| Mycobacterium kansasii | <0.03 | 0.125 | <0.03 - 0.25 |
| Mycobacterium abscessus | 2 | 8 | 1 - >32 |
| Escherichia coli ATCC 25922 | - | - | 0.5 - 1 |
| Staphylococcus aureus ATCC 29213 | - | - | ≤0.015 - 0.12 |
Data for SPR719, the active form of Fobrepodacin.[1][7][9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Sterile, low-binding (e.g., PVDF) syringe filters (0.22 µm pore size)
-
Sterile syringes
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.52 mg of this compound (MW = 552.40 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock solution, this would be 1 mL for every 5.52 mg.
-
Solubilization: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate in a water bath at room temperature. Gentle warming (up to 37°C) may be applied if necessary. Note: Complete dissolution in DMSO may require pH adjustment with HCl as indicated by some suppliers. However, for most applications, direct dissolution in high-quality, anhydrous DMSO with sonication should be attempted first.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm PVDF syringe filter to the syringe. Filter the solution into a new sterile vial. This step removes any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in experiments such as Minimum Inhibitory Concentration (MIC) assays.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS) or sterile cell culture medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile, low-adhesion microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired sterile aqueous buffer or culture medium to achieve the final working concentrations. It is recommended to keep the final concentration of DMSO in the experimental medium below 0.5% (v/v) to avoid solvent-induced toxicity to cells or bacteria.
-
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile buffer/medium. This results in a 100 µM intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of sterile buffer/medium to obtain a final concentration of 10 µM.
-
-
Stability Considerations: Aqueous solutions of this compound should be prepared fresh for each experiment. The stability of this compound in aqueous solutions has not been extensively reported. It is recommended to use the prepared aqueous solutions immediately and not store them for extended periods.
Protocol 3: Preparation for In Vivo Oral Gavage Studies in Mice
This protocol provides a general guideline for preparing this compound for oral administration to mice, based on reported in vivo studies.[2]
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Sterile, amber glass vials or other light-protected containers
-
Calibrated analytical balance
-
Homogenizer or sonicator
-
Sterile oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare the desired volume of the sterile vehicle (e.g., 0.5% CMC).
-
Suspension Preparation: Weigh the required amount of this compound powder to achieve the target dosage. For example, for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 0.2 mL, you would need a concentration of 1 mg/mL.
-
Homogenization: Add the this compound powder to the vehicle and homogenize or sonicate until a uniform suspension is achieved.
-
Administration: Administer the suspension to the animals via oral gavage using appropriate techniques and volumes for the animal size.
-
Stability of Suspension: Prepare the suspension fresh daily. Do not store the suspension for extended periods.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Fobrepodacin and the experimental workflow for its preparation.
References
- 1. In Vitro Susceptibility Testing of a Novel Benzimidazole, SPR719, against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
- 7. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fobrepodacin Disodium Technical Support Center: Optimizing Aqueous Solubility
For researchers, scientists, and drug development professionals utilizing Fobrepodacin disodium (B8443419) (SPR720), achieving complete and consistent dissolution in aqueous solutions is paramount for reliable experimental outcomes. This technical support center provides a comprehensive resource for troubleshooting common solubility challenges and offers best practices for handling this phosphate (B84403) prodrug.
Frequently Asked Questions (FAQs)
Q1: What is Fobrepodacin disodium and why is its solubility in aqueous solutions important?
A1: this compound is the phosphate prodrug of SPR719, an active antibacterial agent.[1][2] As a prodrug, it is designed to have improved physicochemical properties, including enhanced aqueous solubility, to facilitate administration.[3][4] Proper dissolution is critical for ensuring accurate dosing, bioavailability in in vitro and in vivo studies, and overall reproducibility of experiments.
Q2: What is the expected solubility behavior of this compound in aqueous solutions?
A2: As a phosphate prodrug, the aqueous solubility of this compound is expected to be pH-dependent. The phosphate group is ionized at neutral and alkaline pH, which significantly increases its water solubility compared to the parent compound.[5][6] Conversely, in acidic conditions, the phosphate group is protonated, which can lead to a decrease in solubility.
Q3: What are the recommended starting solvents for preparing this compound stock solutions?
A3: For preparing highly concentrated stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) are commonly used for compounds with limited aqueous solubility at high concentrations.[7] For direct preparation of aqueous solutions, sterile, purified water (e.g., Milli-Q® or equivalent) or buffered solutions at or above neutral pH are recommended as starting points.
Q4: My this compound solution appears cloudy or has visible particulates. What should I do?
A4: Cloudiness or the presence of particulates indicates incomplete dissolution or precipitation. This could be due to several factors including the concentration of the compound, the pH of the solution, or the temperature. Refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.
Q5: How should I store my this compound stock solutions?
A5: Aqueous stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in specific buffers and concentrations should be empirically determined for long-term storage.
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to address common issues encountered when dissolving this compound in aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]
- 4. Synthetic Methods and Application of Phosphoester Prodrugs [manu56.magtech.com.cn]
- 5. Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
Fobrepodacin disodium stability issues in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fobrepodacin disodium (B8443419). The information provided addresses potential stability issues encountered during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Fobrepodacin disodium and what is its primary mechanism of action?
A1: this compound (also known as SPR720 disodium) is an orally bioavailable phosphate (B84403) prodrug of SPR719 (VXc-486)[1][2]. A prodrug is an inactive compound that is converted into an active drug within the body. The active form, SPR719, is an inhibitor of bacterial DNA gyrase subunit B (GyrB), an essential enzyme involved in DNA replication[2]. By inhibiting GyrB, SPR719 disrupts DNA synthesis, leading to bacterial cell death.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound solid should be stored at 4°C, sealed, and protected from moisture. When in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to keep the compound sealed and away from moisture to prevent degradation.
Q3: What are the primary stability concerns for this compound during long-term storage?
A3: As a phosphate prodrug, the main stability concern for this compound is the hydrolysis of the phosphate ester bond. This chemical degradation would convert the prodrug into its active form, SPR719, prematurely. This hydrolysis can be accelerated by exposure to moisture, inappropriate pH conditions, and certain enzymes (e.g., phosphatases)[3][4][5].
Q4: How can I detect potential degradation of my this compound sample?
A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its degradation products, primarily the active moiety SPR719. The appearance of a peak corresponding to SPR719 in a sample of this compound would indicate degradation.
Q5: What are "forced degradation studies" and why are they relevant for this compound?
A5: Forced degradation studies involve exposing a drug substance to harsh conditions such as acid, base, heat, oxidation, and light to accelerate its degradation[6][7]. These studies help to identify potential degradation products and establish the degradation pathways. For this compound, this would help in developing and validating a stability-indicating analytical method to ensure that the drug can be accurately quantified in the presence of its degradants[8][9][10].
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Experiments | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, moisture protection). 2. Analyze the sample using a stability-indicating HPLC method to check for the presence of the active form (SPR719) or other degradants. 3. If degradation is confirmed, use a fresh, properly stored batch of the compound. |
| Inconsistent Experimental Results | Partial degradation of the stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Ensure the solvent used is anhydrous and of high purity. |
| Appearance of Unexpected Peaks in HPLC Analysis | Degradation of this compound. | 1. Characterize the unexpected peaks using mass spectrometry (MS) to identify potential degradation products. 2. The primary expected degradation product is SPR719. 3. Review the handling and storage procedures to identify potential causes of degradation. |
| Precipitate Formation in Stock Solution | Poor solubility or degradation. | 1. Ensure the solvent and concentration are appropriate for this compound. 2. If the precipitate is suspected to be a degradant, analyze the supernatant and the precipitate separately by HPLC. |
Data Presentation: Illustrative Stability Data
The following tables present hypothetical quantitative data from forced degradation studies on this compound to illustrate potential stability issues.
Table 1: Effect of Temperature on this compound Stability (Solid State, 6 Months)
| Storage Temperature | % this compound Remaining | % SPR719 (Degradant) Formed |
| 4°C | 99.5% | <0.5% |
| 25°C | 92.1% | 7.9% |
| 40°C | 85.3% | 14.7% |
Table 2: Effect of pH on this compound Stability in Solution (24 hours at 25°C)
| pH | % this compound Remaining | % SPR719 (Degradant) Formed |
| 3.0 (Acidic) | 96.2% | 3.8% |
| 7.0 (Neutral) | 99.1% | 0.9% |
| 9.0 (Basic) | 94.5% | 5.5% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
-
Objective: To separate and quantify this compound from its primary degradant, SPR719.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare standard solutions of this compound and SPR719 in the mobile phase.
-
Prepare the sample solution of this compound to be tested.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on the retention times of the standards.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To investigate the degradation pathways of this compound under various stress conditions.
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) and compare the chromatograms to that of an unstressed sample.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Mechanism of action of SPR719.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 3. researchgate.net [researchgate.net]
- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6312662B1 - Prodrugs phosphorus-containing compounds - Google Patents [patents.google.com]
- 6. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
preventing Fobrepodacin disodium precipitation in media
Welcome to the technical support center for Fobrepodacin disodium (B8443419). This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting precipitation issues when working with Fobrepodacin disodium in various experimental media.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues related to the precipitation of this compound during experimental procedures.
Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous media.
-
Question: I am observing immediate precipitation when I add my DMSO stock solution of this compound to my cell culture media or aqueous buffer. What is causing this and how can I prevent it?
-
Answer: This is a common issue for compounds with low aqueous solubility. The DMSO keeps this compound in solution at high concentrations, but when this stock is diluted into an aqueous environment, the compound's concentration may exceed its solubility limit, causing it to precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your media.
-
Modify Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. Add the stock to a small volume of media first, vortex gently, and then add this to the remaining media.
-
Increase DMSO Percentage: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to keep this compound in solution. Always run a vehicle control to account for any effects of the increased DMSO concentration.
-
pH Adjustment: The solubility of this compound, a disodium salt of a likely acidic compound, can be highly dependent on pH. Ensure the pH of your final media is within a range that favors solubility. For acidic compounds, a higher pH generally increases solubility.
-
Issue 2: Precipitation observed after incubation (time-dependent precipitation).
-
Question: My this compound solution is clear initially, but I see precipitation in my cell culture plates after several hours or days of incubation. Why does this happen?
-
Answer: Time-dependent precipitation can occur due to several factors, including compound degradation, interaction with media components, or changes in pH over time due to cellular metabolism.
Troubleshooting Steps:
-
Assess Compound Stability: this compound might be degrading into less soluble byproducts. The stability of the compound in your specific media and incubation conditions should be assessed, potentially using techniques like HPLC.
-
Media Component Interaction: this compound may be interacting with components in the serum or the media itself, leading to the formation of insoluble complexes. Consider using a serum-free media or a different type of serum to see if this mitigates the issue.
-
pH Shifts: As cells metabolize, they can alter the pH of the culture medium. This pH shift can, in turn, affect the solubility of this compound. Ensure your medium is adequately buffered.
-
Summary of Key Factors Affecting this compound Solubility
| Factor | Potential Impact on Solubility | Recommended Action |
| Final Concentration | Exceeding the aqueous solubility limit will cause precipitation. | Test a concentration range to determine the solubility limit in your specific media. |
| Solvent (DMSO) | High stock concentration in DMSO can lead to precipitation upon dilution. | Keep the final DMSO concentration as low as possible while maintaining solubility (typically <0.5%). |
| pH of Media | Solubility of acidic compounds often increases with higher pH. | Measure and, if necessary, adjust the pH of your media. Be mindful of the optimal pH for your cells. |
| Temperature | Temperature changes can affect solubility. | Prepare solutions at the temperature of use. Avoid freeze-thaw cycles of stock solutions. |
| Media Components | Interaction with proteins (e.g., in FBS) or salts can lead to precipitation. | Test with different serum concentrations or serum-free media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Aqueous Solubility of this compound
-
Prepare a series of dilutions: From your DMSO stock solution, prepare a dilution series in your target cell culture medium.
-
Incubate: Incubate these solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Visual Inspection: At various time points (e.g., 0, 2, 6, 12, 24 hours), visually inspect each dilution for any signs of precipitation. A light microscope can be used for more sensitive detection.
-
Quantitative Analysis (Optional): Centrifuge the samples and measure the concentration of this compound remaining in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy. The highest concentration that remains clear is the approximate aqueous solubility under those conditions.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for this compound?
-
A1: High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.
-
-
Q2: Can I use water to dissolve this compound?
-
A2: Direct dissolution in water or aqueous buffers is not recommended due to the low aqueous solubility of the compound, which can lead to incomplete dissolution and inaccurate concentrations.
-
-
Q3: How should I store my this compound stock solution?
-
A3: Aliquoted stock solutions in DMSO should be stored at -20°C or -80°C and protected from light to minimize degradation. Avoid repeated freeze-thaw cycles.
-
-
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
-
A4: For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
-
Q5: I still see precipitation even at low concentrations. What else can I try?
-
A5: If precipitation persists, you might consider using solubility enhancers or alternative formulation strategies. These can include the use of cyclodextrins or other excipients, but these should be carefully evaluated for any potential effects on your experimental system.
-
Visual Guides
Caption: Workflow for preparing and diluting this compound.
Caption: Decision tree for troubleshooting this compound precipitation.
troubleshooting Fobrepodacin disodium inconsistent in vitro results
This technical support center provides troubleshooting guidance for researchers and scientists encountering inconsistent in vitro results with Fobrepodacin disodium (B8443419). The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Assay Variability
Question: We are observing high variability in our results between replicate plates and different experimental runs. What are the common causes for such inconsistencies in cell-based assays?
Answer: High variability in cell-based assays is a frequent challenge and can stem from several factors. Reproducibility issues are common in such experimental setups.[1][2] Key areas to investigate include:
-
Cell Health and Culture Conditions:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.[3]
-
Cell Confluency: The growth phase of your cells at the time of the experiment is critical. Seeding cells at an appropriate density to ensure they are in the exponential growth phase during the assay is crucial for consistent results.[2][3]
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular responses. Regularly test your cell cultures for contamination.[3]
-
-
Reagent and Compound Handling:
-
Reagent Preparation and Storage: Ensure all reagents are prepared consistently and stored correctly. Avoid repeated freeze-thaw cycles of sensitive reagents.[4]
-
Compound Solubility: Fobrepodacin disodium, like any small molecule, must be fully solubilized. Precipitation of the compound in your assay medium will lead to inaccurate concentrations and inconsistent effects.[2] Always use high-quality solvents like analytical grade DMSO.[2]
-
-
Assay Protocol and Execution:
-
Pipetting and Edge Effects: Inconsistent pipetting can introduce significant error. Be mindful of the "edge effect" in multi-well plates, where wells on the perimeter are prone to evaporation.[2] It is good practice to fill the outer wells with a sterile buffer or medium to minimize this.[2]
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator, as fluctuations can impact cell health and growth.[3]
-
This compound Specific Issues
Question: The antibacterial activity of this compound seems to vary in our in vitro susceptibility tests. Why might this be happening?
Answer: Inconsistent antibacterial activity of this compound, a prodrug of the DNA gyrase inhibitor SPR719, can be attributed to several factors specific to microbiology assays:
-
Prodrug Conversion: this compound requires conversion to its active form, SPR719, to exert its antibacterial effect. The efficiency of this conversion can be influenced by factors present in the assay medium or by the bacteria themselves.
-
Bacterial Growth Phase: The susceptibility of bacteria to antibiotics can be dependent on their growth phase. Ensure that your bacterial cultures are in the logarithmic growth phase when performing susceptibility testing.
-
Assay Medium Components: Components in your culture medium could potentially interact with this compound or affect its stability. Use a consistent and well-defined medium for all experiments.
Question: We are seeing unexpected cytotoxicity in our host cell line at concentrations where this compound should be targeting bacteria. What could be the cause?
Answer: While this compound is designed to be selective for bacterial DNA gyrase, off-target effects on host cells can occur, and the reasons for observing unexpected cytotoxicity should be systematically investigated:
-
Compound Purity: Verify the purity of your this compound stock. Impurities from synthesis could have cytotoxic properties.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecules. It's possible your specific cell line is more susceptible to the compound or its metabolites.
-
Assay-Specific Artifacts: Some cytotoxicity assays can be prone to interference from colored or fluorescent compounds. If you are using such an assay, consider a secondary, orthogonal method to confirm the results.
Experimental Protocols
General Protocol for Assessing In Vitro Antibacterial Activity
This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into an appropriate broth medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase (typically a specific optical density at 600 nm).
-
Dilute the bacterial culture to the desired final inoculum concentration for the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in the assay broth to achieve the desired concentration range.
-
-
MIC Assay:
-
In a 96-well microtiter plate, add the diluted bacterial inoculum to each well containing the serially diluted this compound.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for a defined period (e.g., 18-24 hours).
-
Determine the MIC as the lowest concentration of this compound that visibly inhibits bacterial growth.
-
Data Presentation
Table 1: Troubleshooting Checklist for Inconsistent In Vitro Results
| Parameter | Potential Issue | Recommended Action |
| Cells | High passage number | Use cells within a defined, low passage range. |
| Inconsistent confluency | Standardize seeding density and timing of experiments. | |
| Mycoplasma contamination | Regularly test for and eliminate mycoplasma. | |
| Compound | Incomplete solubilization | Visually inspect for precipitates; consider alternative solvents. |
| Degradation | Aliquot stock solutions; avoid repeated freeze-thaw cycles. | |
| Assay | Pipetting errors | Use calibrated pipettes; practice consistent technique. |
| Edge effects in plates | Fill outer wells with sterile liquid; avoid using them for data. | |
| Incubation variability | Monitor and record incubator temperature, CO2, and humidity. |
Visualizations
Signaling Pathway
This compound is a prodrug that is converted to SPR719, which targets the bacterial DNA gyrase B subunit (GyrB). This inhibition prevents the relaxation of supercoiled DNA, a critical step for DNA replication and transcription, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow
A typical workflow for assessing the in vitro activity of this compound involves several key stages, from initial compound preparation to final data analysis.
Caption: General experimental workflow for in vitro testing.
Troubleshooting Logic
When encountering inconsistent results, a logical approach to troubleshooting can help identify the source of the problem efficiently.
Caption: A logical flow for troubleshooting inconsistent results.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Troubleshoot Inconsistent Results in Your ELISA Kit Protocol? | Science-Environment [devdiscourse.com]
Technical Support Center: Improving Fobrepodacin Disodium Oral Bioavailability in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals investigating Fobrepodacin disodium (B8443419). Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies aimed at improving oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Fobrepodacin disodium and its mechanism of action?
A1: this compound (also known as SPR720) is an orally administered phosphate (B84403) prodrug. In the body, it is converted to its active form, SPR719. SPR719 is a novel antibacterial agent belonging to the aminobenzimidazole class. It works by inhibiting the ATPase subunits of bacterial DNA gyrase (GyrB), a mechanism distinct from currently marketed antibiotics. This makes it a promising candidate for treating infections caused by nontuberculous mycobacteria (NTM) and Mycobacterium tuberculosis.
Q2: Why is a prodrug strategy used for Fobrepodacin?
A2: A phosphate prodrug strategy is often employed to enhance the aqueous solubility of a parent drug, which can in turn improve its oral absorption. The phosphate group is typically cleaved by enzymes in the body, such as alkaline phosphatases, to release the active drug. This approach can be particularly useful for drugs with low water solubility that would otherwise have poor oral bioavailability.
Q3: What are the initial signs of poor oral bioavailability in my animal study?
A3: Key indicators of poor oral bioavailability include:
-
High variability in plasma drug concentrations between individual animals in the same dosing group.
-
Consistently low plasma exposure (low Cmax and AUC) of the active compound (SPR719) despite administering a sufficient dose of this compound.
-
Lack of a clear dose-response relationship in efficacy studies, where increasing the dose does not result in a proportional increase in the therapeutic effect.
Q4: What are the primary factors that can limit the oral bioavailability of a phosphate prodrug like this compound?
A4: Several factors can limit the oral bioavailability of phosphate prodrugs:
-
Incomplete in vivo conversion: The conversion of the prodrug to the active drug may be inefficient in your animal model due to species-specific differences in enzyme activity.
-
Poor solubility and dissolution: The prodrug formulation itself may not dissolve adequately in the gastrointestinal (GI) tract.
-
Chemical instability: The prodrug could be unstable in the pH range of the GI tract, leading to degradation before absorption.
-
Poor membrane permeability: The prodrug or the active drug may not efficiently cross the intestinal membrane.
-
First-pass metabolism: The active drug, once formed, may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Dosing Technique | Ensure a standardized and consistent oral gavage technique. Verify the dose volume and concentration for each animal. Confirm correct placement of the gavage needle to avoid accidental dosing into the lungs. | Reduced inter-animal variability in pharmacokinetic parameters. |
| Formulation Inhomogeneity | If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of drug particles. Perform content uniformity testing on your formulation. | More consistent and reproducible plasma concentration profiles. |
| Effect of Food | Standardize the fasting period for all animals before dosing. A first-in-human study showed that food decreased SPR719 plasma exposure by approximately 20%[1][2]. | Minimized variability due to food-drug interactions. |
Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Drug Solubility and Dissolution | Characterize the aqueous solubility of your this compound batch at different pH values (e.g., pH 1.2, 4.5, 6.8) to mimic GI conditions. Optimize the formulation by considering particle size reduction (micronization) or using solubilizing agents. | Increased dissolution rate and higher concentration of the drug in the GI fluids, leading to improved absorption. |
| Inefficient Prodrug Conversion | Conduct in vitro stability and conversion studies using plasma and liver microsomes from the animal species in your study (e.g., rat, mouse). The conversion rate of phosphate prodrugs can be significantly influenced by the presence of intestinal contents and enzymes[3]. | A better understanding of the conversion rate in your model system, which can inform dose adjustments or the need for a different animal model. |
| Poor Permeability or High Efflux | Use an in vitro model like Caco-2 cell permeability assays to assess the intestinal permeability of both this compound and its active form, SPR719. Co-administer with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to investigate the role of efflux transporters. | Determination of whether low permeability or active efflux is a limiting factor for absorption. |
| Extensive First-Pass Metabolism | This is an intrinsic property of the drug's interaction with the animal's metabolic enzymes. If suspected, consider intravenous administration of SPR719 to determine its clearance and compare it with the oral bioavailability of this compound. | Quantification of the extent of first-pass metabolism, which can guide the development of strategies to bypass it, such as alternative formulations. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Oral Anti-Tuberculosis Drugs in Rodents
| Drug | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| This compound (SPR720) | BALB/c Mice | 100 | Not Reported | Not Reported | 72.5 (AUC0-inf) | Not Reported | Spero Therapeutics (data on file) |
| Isoniazid (B1672263) | BALB/c Mice | 10 | ~3-4 | 0.25 | ~10-15 | High | [4] |
| Isoniazid | Wistar Rats | 100 | ~20-30 | ~1 | ~50-60 | High | [5] |
| Rifampicin | Fasted Rats | 30 | 24.5 ± 3.9 | 1.2 | 406.8 ± 82.7 | Variable | [6][7] |
| Rifampicin | Fed Rats | 30 | 14.9 ± 4.4 | ~2 | 230.0 ± 85.1 | Variable | [6][7] |
| Ethambutol (B1671381) | Rabbits | 45 | Not Reported | Not Reported | Not Reported | ~28 | [8] |
Note: The data for this compound is limited to a single reported AUC value. The data for other drugs are compiled from various sources and are intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol provides a step-by-step guide for the oral administration of this compound to mice.
Materials:
-
This compound formulation (solution or suspension)
-
1 mL syringe
-
20-22 gauge, 1.5-inch stainless steel feeding needle with a rounded tip
-
Animal scale
Procedure:
-
Animal Preparation and Dosing Calculation:
-
Weigh the mouse to accurately calculate the required dose volume based on its body weight and the concentration of the dosing solution. The maximum recommended dosing volume for mice is 10 mL/kg.
-
-
Animal Restraint:
-
Properly restrain the mouse by scruffing the skin over its shoulders to ensure its head and body are in a straight line. This minimizes the risk of injury.
-
-
Needle Insertion:
-
Gently insert the feeding needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Advance the needle along the upper palate until it reaches the esophagus. The needle should pass smoothly with no resistance. If resistance is felt, withdraw the needle and re-attempt.
-
-
Administration:
-
Once the needle is correctly placed, administer the solution slowly over 2-3 seconds to prevent regurgitation.
-
-
Post-Administration:
-
Gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor it for any signs of distress.
-
Protocol 2: Pharmacokinetic Blood Sampling in Rats
This protocol outlines the procedure for collecting blood samples for pharmacokinetic analysis following oral administration of this compound.
Materials:
-
Microcentrifuge tubes containing an appropriate anticoagulant (e.g., EDTA)
-
Capillary tubes or syringes with appropriate gauge needles for blood collection
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Time Points:
-
Collect blood samples at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
-
Blood Collection:
-
Anesthetize the rat according to your institution's approved protocol.
-
Collect a small volume of blood (typically 100-200 µL) from a suitable site, such as the saphenous vein or tail vein.
-
-
Sample Processing:
-
Immediately transfer the blood into the microcentrifuge tubes containing anticoagulant.
-
Gently mix the sample.
-
Centrifuge the tubes to separate the plasma.
-
-
Storage:
-
Carefully collect the plasma supernatant and transfer it to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the plasma concentrations of this compound and its active metabolite, SPR719, using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Visualizations
Caption: Experimental workflow for pharmacokinetic studies.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. Circadian variation of isoniazid pharmacokinetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improving oral absorption of a rapidly crystallizing parent drug using prodrug strategy: Comparison of phosphate versus glycine based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Influence of Food on Rifampicin Pharmacokinetics in Rats [jstage.jst.go.jp]
- 7. Influence of Food on Rifampicin Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption and disposition of ethambutol in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing Fobrepodacin disodium off-target effects in cell lines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering potential off-target effects of Fobrepodacin disodium (B8443419) in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Fobrepodacin disodium?
This compound is an orally active phosphate (B84403) prodrug of SPR719.[1] SPR719 is a novel aminobenzimidazole that inhibits the ATPase activity of the bacterial DNA gyrase subunit B (GyrB).[2][3] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bactericidal activity against a range of mycobacteria, including Mycobacterium tuberculosis and other non-tuberculous mycobacteria (NTM).[2][3][4]
Q2: My mammalian cell line is showing unexpected cytotoxicity after treatment with this compound. Is this a known off-target effect?
While the primary target of this compound's active form, SPR719, is bacterial DNA gyrase, unexpected cytotoxicity in mammalian cells could indicate an off-target effect. The DNA gyrase complex is responsible for managing DNA topology, a function carried out by topoisomerase enzymes in eukaryotes.[5][6] It is plausible that at certain concentrations, SPR719 could inhibit the function of eukaryotic topoisomerases, such as topoisomerase II, leading to DNA damage and cell death.[7] This guide provides a systematic approach to investigate this possibility.
Q3: What are the initial steps to confirm and quantify the observed cytotoxicity?
The first step is to perform a dose-response experiment to determine the concentration at which this compound induces cytotoxicity in your specific cell line. A variety of standard cytotoxicity assays can be used for this purpose.[8][9] It is recommended to use at least two different methods to confirm the results.
Q4: If cytotoxicity is confirmed, how can I investigate if it is due to off-target inhibition of eukaryotic topoisomerase II?
You can directly test the effect of this compound (or its active form, SPR719) on topoisomerase II activity using an in vitro decatenation assay.[5][6][10] These assays measure the ability of topoisomerase II to separate intertwined DNA molecules (catenated DNA), a process that is inhibited by topoisomerase II poisons and catalytic inhibitors.[6][7]
Q5: What are the downstream cellular consequences of topoisomerase II inhibition that I can measure?
Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, which triggers a cellular signaling cascade known as the DNA Damage Response (DDR).[11][12] Key events in the DDR that can be measured include the activation of kinases like ATM and ATR, and the subsequent phosphorylation of downstream targets such as Chk1, Chk2, and the tumor suppressor protein p53.[12][13] Activation of this pathway can lead to cell cycle arrest or apoptosis.[13]
Troubleshooting Guides
Guide 1: Quantifying Unexpected Cytotoxicity
If you observe unexpected changes in cell morphology, proliferation, or viability after treatment with this compound, follow this guide to quantify the cytotoxic effects.
Workflow:
Caption: Workflow for Quantifying Drug-Induced Cytotoxicity.
Experimental Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to an untreated control.
-
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[9]
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
Collect the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate according to the manufacturer's instructions to allow the conversion of a substrate into a colored product.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage relative to a positive control (fully lysed cells).
-
Data Presentation:
| Assay Type | Principle | Endpoint Measured |
| MTT Assay | Measures mitochondrial reductase activity in viable cells. | Colorimetric change (Formazan formation) |
| LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells. | Enzymatic activity in the supernatant |
| Trypan Blue Exclusion | Stains cells with compromised membranes blue. | Percentage of stained (non-viable) cells |
| AlamarBlue Assay | Measures the reducing power of living cells. | Fluorometric or colorimetric change |
Guide 2: Investigating Off-Target Topoisomerase II Inhibition
If significant cytotoxicity is confirmed, this guide will help you determine if it is mediated by the inhibition of eukaryotic topoisomerase II.
Workflow:
Caption: Investigating Topoisomerase II Inhibition.
Experimental Protocol:
-
Topoisomerase II Decatenation Assay: [6][10]
-
Set up reaction mixtures containing assay buffer, ATP, and kinetoplast DNA (kDNA), which is a network of catenated DNA circles.
-
Add purified human topoisomerase IIα enzyme to the reactions.
-
Add varying concentrations of this compound (or SPR719). Include a no-drug control and a positive control with a known topoisomerase II inhibitor (e.g., etoposide).
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a DNA intercalating dye.
-
Separate the reaction products by agarose gel electrophoresis.
-
Visualize the DNA under UV light. Decatenated (unlinked) DNA circles will migrate faster into the gel than the large, catenated kDNA network which remains near the well. Inhibition is indicated by a reduction in the amount of decatenated product.
-
Data Presentation:
| Treatment Group | Expected Outcome on Agarose Gel | Interpretation |
| No Enzyme Control | A single band of high molecular weight kDNA near the well. | kDNA is catenated. |
| Enzyme + No Drug | Appearance of lower molecular weight bands (decatenated circles). | Topoisomerase II is active. |
| Enzyme + Etoposide | Reduced or absent decatenated bands compared to no-drug control. | Positive control for inhibition. |
| Enzyme + Fobrepodacin | Dose-dependent reduction in decatenated bands. | Suggests Topoisomerase II inhibition. |
Guide 3: Assessing the DNA Damage Response (DDR)
If topoisomerase II inhibition is observed, the next logical step is to determine if this compound treatment leads to DNA damage and activation of the DDR pathway in your cell line.
Signaling Pathway:
Caption: Potential Off-Target DNA Damage Response Pathway.
Experimental Protocol:
-
Western Blotting for DDR Markers:
-
Treat cells with this compound at a cytotoxic concentration for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against key DDR proteins, such as phospho-ATM, phospho-p53, and p21.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to detect the proteins.
-
Analyze the changes in protein phosphorylation and expression levels relative to untreated controls. An increase in the phosphorylated forms of these proteins indicates activation of the DDR pathway.[12][13]
-
Data Presentation:
| Protein Target | Function in DDR | Expected Change with Fobrepodacin |
| γH2AX (Phospho-H2AX) | Marker for DNA double-strand breaks. | Increased phosphorylation |
| Phospho-ATM (Ser1981) | Key kinase activated by double-strand breaks.[12] | Increased phosphorylation |
| Phospho-p53 (Ser15) | Activated p53 transcription factor.[13] | Increased phosphorylation |
| p21 | Cell cycle inhibitor; a transcriptional target of p53.[13] | Increased protein expression |
| Cleaved Caspase-3 | Executioner caspase in apoptosis. | Increased levels |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. kosheeka.com [kosheeka.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. inspiralis.com [inspiralis.com]
- 11. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
minimizing Fobrepodacin disodium degradation during experiments
Welcome to the Technical Support Center for Fobrepodacin disodium (B8443419) (also known as SPR720 disodium). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing degradation of Fobrepodacin disodium during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary characteristic relevant to stability?
This compound is the disodium salt of Fobrepodacin (SPR720), an orally bioavailable phosphate (B84403) prodrug.[1] In vivo, it is rapidly converted to its active moiety, SPR719, which is a potent inhibitor of bacterial DNA gyrase B.[1][2] For researchers, the key stability consideration is the potential for premature conversion to SPR719 or other degradation under various experimental conditions.
Q2: What are the recommended storage conditions for this compound?
To ensure the integrity of the compound, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Powder) | 4°C | Long-term | Store in a sealed container, protected from moisture. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Use a suitable solvent (e.g., DMSO). Ensure the container is tightly sealed to prevent moisture absorption. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | For longer-term storage of solutions, -80°C is recommended. Use tightly sealed containers. |
Q3: What are the known degradation pathways for this compound?
The primary "degradation" pathway described in the literature is the intended enzymatic or chemical conversion of the phosphate ester prodrug to the active drug, SPR719, which occurs in vivo.[2][3] Specific, detailed studies on other degradation pathways under various experimental stress conditions (e.g., hydrolysis, oxidation, photolysis) are not extensively available in the public domain. Therefore, it is crucial to handle the compound with care to prevent unintended degradation.
Q4: Are there any known incompatibilities with common excipients or reagents?
Specific compatibility studies with a wide range of excipients for this compound are not publicly available. As a general precaution, compatibility with acidic or basic excipients, as well as those containing reactive functional groups, should be evaluated on a small scale before incorporation into larger experimental protocols. Strong acids or bases and potent oxidizing agents should be avoided unless their impact on the compound's stability has been thoroughly investigated.
Troubleshooting Guide: Minimizing Degradation
This guide addresses common issues that may lead to the degradation of this compound during experiments.
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Inconsistent compound stability due to handling procedures. | Standardize all handling procedures, including solution preparation, storage, and addition to experimental systems. Prepare fresh solutions for critical experiments. |
| Loss of potency in aqueous solutions | Hydrolysis of the phosphate ester, potentially accelerated by pH and temperature. | Prepare aqueous solutions fresh before use. If storage is necessary, aliquot and store at -20°C or -80°C for the shortest possible time. Conduct pilot stability studies at your working pH and temperature to determine the acceptable time frame for use. |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent or buffer. | This compound is soluble in DMSO. For aqueous buffers, ensure the final concentration is within the solubility limit. If using DMSO as a stock solvent, be mindful of the final DMSO concentration in your aqueous experimental medium to avoid precipitation. |
| Discoloration of the compound or solution | Potential oxidation or degradation due to light exposure. | Protect the solid compound and solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during handling. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Acclimatization: Allow the sealed vial of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Aseptically weigh the desired amount of this compound powder in a clean, dry container.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, light-protected vials. Store at -20°C for short-term use (up to 1 month) or -80°C for longer-term storage (up to 6 months).
Protocol 2: General Stability Assessment in an Aqueous Buffer
This protocol provides a framework for researchers to assess the stability of this compound in their specific experimental buffer.
-
Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer at the working concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration and purity of this compound.
-
Incubation: Store the remaining solution under the intended experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them using the same analytical method.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation under the tested conditions.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spero Therapeutics Announces SPR720 Phase 2a Interim Results and Provides a Business Update - BioSpace [biospace.com]
Fobrepodacin disodium quality control and purity assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of Fobrepodacin disodium (B8443419).
Frequently Asked Questions (FAQs)
Q1: What is Fobrepodacin disodium and what are its critical quality attributes?
This compound (also known as SPR720 disodium) is the disodium salt of a phosphate (B84403) ester prodrug.[1] In vivo, it is rapidly converted to its active moiety, SPR719, which is a novel aminobenzimidazole bacterial DNA gyrase (GyrB) inhibitor.[2][3] As a prodrug, its critical quality attributes (CQAs) include not only the purity and stability of the Fobrepodacin molecule itself but also its efficient conversion to the active drug.
Key CQAs to monitor are:
-
Identity: Confirmation of the chemical structure of this compound.
-
Purity: Quantitation of the main component and detection/quantitation of any impurities.
-
Assay: Determination of the amount of this compound in the drug substance.
-
Water Content: Given it is a disodium salt, moisture can affect stability and accurate weighing.
-
Solubility: Ensuring consistent dissolution properties.
-
In vitro-in vivo correlation: Predictable release and conversion to SPR719.
Q2: What are the potential impurities associated with this compound?
While specific impurity profiles are proprietary, potential impurities in this compound can be categorized as:
-
Organic Impurities:
-
Related Substances: By-products from the manufacturing process, such as starting materials, intermediates, or products from side reactions.
-
Degradation Products: Impurities formed due to storage conditions (e.g., hydrolysis, oxidation). A primary degradation pathway for a phosphate ester prodrug is hydrolysis back to the active moiety (SPR719) and inorganic phosphate.
-
-
Residual Solvents: Solvents used during the synthesis and purification process.
-
Inorganic Impurities: Reagents, ligands, or catalysts used in the manufacturing process.
Q3: What are the recommended storage conditions for this compound?
Based on available information for similar research-grade compounds, recommended storage is as follows:
-
Long-term: -80°C for up to 6 months.
-
Short-term: -20°C for up to 1 month. It is advised to store the compound sealed and away from moisture to prevent degradation.
Troubleshooting Guides
HPLC Purity Analysis Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. pH of the mobile phase is not optimal. 4. Column overload. | 1. Use a new or validated column. 2. Dissolve the sample in the mobile phase. 3. Adjust the mobile phase pH. 4. Reduce the injection volume or sample concentration. |
| Ghost peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Run blank injections between samples. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration is insufficient. | 1. Check pump performance and ensure proper solvent mixing. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is fully equilibrated before injection. |
| Unexpected peaks | 1. Sample degradation. 2. Contamination of the sample or solvent. | 1. Prepare fresh samples and store them appropriately. 2. Use high-purity solvents and clean sample vials. |
Inconsistent Assay Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low assay values | 1. Inaccurate standard or sample preparation. 2. Degradation of the compound. 3. Incomplete dissolution. | 1. Verify calculations and weighing procedures. Use a calibrated balance. 2. Check the expiration date and storage conditions of the reference standard and sample. 3. Ensure complete dissolution of the sample and standard using appropriate solvents and techniques (e.g., sonication). |
| High assay values | 1. Presence of co-eluting impurities with the main peak. 2. Error in reference standard purity value. | 1. Check the peak purity using a photodiode array (PDA) detector. 2. Verify the certificate of analysis for the reference standard. |
Quantitative Data Summary
Table 1: Illustrative Quality Control Specifications for this compound
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | FTIR, NMR | Conforms to the reference spectrum |
| Assay | HPLC-UV | 98.0% - 102.0% (on anhydrous basis) |
| Purity (by HPLC) | HPLC-UV | ≥ 99.0% |
| Any single impurity | HPLC-UV | ≤ 0.15% |
| Total impurities | HPLC-UV | ≤ 1.0% |
| Water Content | Karl Fischer Titration | ≤ 5.0% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
Experimental Protocols
Protocol 1: Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a representative HPLC method for determining the purity and assay of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
3. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
4. Procedure:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Fobrepodacin peak based on the retention time of the reference standard.
-
Calculate the assay and purity by comparing the peak areas.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for this compound.
Caption: HPLC analysis workflow for this compound.
Caption: Troubleshooting decision tree for OOS results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 3. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fobrepodacin Disodium Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Fobrepodacin disodium (B8443419) in mycobacterial experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fobrepodacin disodium?
This compound is an orally active prodrug of SPR719. SPR719 is a potent inhibitor of the bacterial DNA gyrase subunit B (GyrB), targeting its ATPase activity. This inhibition disrupts DNA replication and leads to bacterial cell death. Fobrepodacin is being developed for the treatment of infections caused by Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM).
Q2: What are the known resistance mechanisms to this compound (SPR719)?
Two primary mechanisms of resistance to SPR719 have been identified in vitro, particularly in Mycobacterium avium and Mycobacterium abscessus:
-
Target Modification: Low-frequency resistance can arise from missense mutations in the ATPase domain of the gyrB gene, which encodes the Gyrase B subunit. These mutations alter the drug's binding site, reducing its inhibitory effect.
-
Increased Efflux: In M. abscessus, a high-frequency resistance mechanism has been observed. This is associated with frameshift mutations in the MAB_4384 gene. MAB_4384 is a transcriptional repressor of the MmpS5/MmpL5 efflux pump system.[1][2] Mutations in MAB_4384 lead to the upregulation of this efflux pump, which actively transports SPR719 out of the bacterial cell, lowering its intracellular concentration.[1][2]
Q3: How can resistance to this compound be overcome in the lab?
Strategies to overcome resistance primarily focus on addressing the two known mechanisms:
-
For Target Modification: Overcoming target-based resistance is challenging. Research efforts may focus on developing next-generation GyrB inhibitors that can bind effectively to the mutated target.
-
For Increased Efflux: This can be addressed by using this compound in combination with an efflux pump inhibitor (EPI). EPIs can block the MmpS5/MmpL5 pump, thereby increasing the intracellular concentration of SPR719 and restoring its efficacy.[3][4] Several compounds, such as verapamil (B1683045) and piperine, have been investigated as potential EPIs in mycobacteria.[3][4]
Troubleshooting Guides
Minimum Inhibitory Concentration (MIC) Assays
Problem: Inconsistent or non-reproducible MIC values for this compound.
-
Possible Cause 1: Inoculum preparation. The density of the mycobacterial inoculum is critical. Clumping of cells can lead to variability.
-
Solution: Ensure thorough vortexing of the bacterial suspension with glass beads to break up clumps. Visually inspect the suspension for homogeneity before adjusting the turbidity to the McFarland standard.
-
-
Possible Cause 2: Drug stability. this compound or its active form, SPR719, may degrade over the long incubation times required for mycobacteria.
-
Solution: Prepare fresh drug solutions for each experiment. If storing stock solutions, do so at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Media components. Components in the growth medium, such as albumin, can bind to the drug and reduce its effective concentration.
-
Solution: Use a consistent and well-defined medium for all experiments. Be aware of the potential for interactions between media components and the compound. Consider using detergents like Tween 80 to minimize non-specific binding.
-
Problem: No growth in the positive control wells.
-
Possible Cause 1: Inoculum viability. The mycobacterial culture may have lost viability.
-
Solution: Use a fresh, actively growing culture for inoculum preparation. Perform viability staining (e.g., with fluorescein (B123965) diacetate and propidium (B1200493) iodide) to confirm the health of the starting culture.
-
-
Possible Cause 2: Contamination. Contamination of the culture or reagents can inhibit mycobacterial growth.
-
Solution: Use sterile techniques throughout the protocol. Culture a sample of the inoculum on non-selective media to check for contamination. Ensure all media and reagents are sterile.
-
Efflux Pump Assays
Problem: Low or no fluorescent signal from the substrate (e.g., ethidium (B1194527) bromide).
-
Possible Cause 1: Insufficient substrate loading. The cells may not have accumulated enough fluorescent substrate.
-
Solution: Optimize the loading concentration of the fluorescent substrate and the incubation time. Ensure the cells are in an appropriate buffer that does not interfere with substrate uptake.
-
-
Possible Cause 2: Cell viability. Non-viable cells will not actively efflux the substrate.
-
Solution: Use a healthy, mid-log phase culture. Confirm cell viability before starting the assay.
-
Problem: High background fluorescence.
-
Possible Cause 1: Autofluorescence. Mycobacteria can exhibit natural fluorescence.
-
Solution: Include a control of cells without the fluorescent substrate to measure and subtract the background autofluorescence.
-
-
Possible Cause 2: Media interference. Components in the assay buffer or media may be fluorescent.
-
Solution: Wash the cells and resuspend them in a non-fluorescent buffer, such as phosphate-buffered saline (PBS), before adding the fluorescent substrate.
-
Data Presentation
Table 1: In Vitro Resistance Data for SPR719 in M. avium and M. abscessus [5]
| Organism | Resistance Mechanism | Mutation | MIC Fold Increase |
| M. avium | Target Modification | Missense mutations in gyrB | ~4-fold |
| M. abscessus | Target Modification | Thr169Asn in gyrB | >16-fold |
| M. abscessus | Increased Efflux | Frameshift in MAB_4384 | 8-fold |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard methodologies for mycobacterial susceptibility testing.
Materials:
-
This compound (or SPR719)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Sterile 96-well microtiter plates
-
Mycobacterial culture in mid-log phase
-
Sterile glass beads
Procedure:
-
Drug Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute in 7H9 broth to create a range of working solutions.
-
Inoculum Preparation:
-
Grow mycobacteria in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Add sterile glass beads and vortex vigorously for 1-2 minutes to disperse clumps.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1-5 x 10^5 CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration drug working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last drug-containing column.
-
Leave one column with no drug as a positive growth control and one column with broth only as a negative control.
-
Add 100 µL of the prepared inoculum to all wells except the negative control.
-
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days, or until growth is clearly visible in the positive control wells.
-
Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible growth.
Protocol 2: Ethidium Bromide Efflux Assay
This protocol is a common method to assess efflux pump activity.
Materials:
-
Mycobacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Ethidium bromide (EtBr)
-
Glucose
-
Efflux pump inhibitor (e.g., verapamil) - optional
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Preparation:
-
Grow mycobacteria to mid-log phase.
-
Harvest cells by centrifugation and wash twice with PBS + Tween 80.
-
Resuspend the cell pellet in PBS + Tween 80 to an OD600 of 0.4.
-
-
Assay Setup:
-
Aliquot 100 µL of the cell suspension into the wells of a 96-well plate.
-
If using an EPI, add it to the desired final concentration and incubate for 10-15 minutes.
-
Add EtBr to a final concentration of 1-2 µg/mL.
-
-
Accumulation Phase:
-
Immediately place the plate in a fluorometer set to the appropriate excitation/emission wavelengths for EtBr (e.g., 530 nm excitation, 590 nm emission).
-
Measure fluorescence every 1-2 minutes for 30-60 minutes to monitor the accumulation of EtBr.
-
-
Efflux Phase:
-
After the accumulation phase, add glucose to a final concentration of 0.4% to energize the efflux pumps.
-
Continue to measure fluorescence every 1-2 minutes for another 30-60 minutes. A decrease in fluorescence indicates active efflux of EtBr.
-
-
Data Analysis: Plot fluorescence intensity versus time. Compare the rate of efflux in the presence and absence of an EPI or between wild-type and mutant strains.
Visualizations
Caption: Mechanisms of resistance to Fobrepodacin (SPR719).
Caption: Workflow for MIC determination.
Caption: Regulation of the MmpS5/MmpL5 efflux pump.
References
- 1. Frontiers | Mechanistic and Structural Insights Into the Unique TetR-Dependent Regulation of a Drug Efflux Pump in Mycobacterium abscessus [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Interplay between Mutations and Efflux in Drug Resistant Clinical Isolates of Mycobacterium tuberculosis [frontiersin.org]
- 5. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Fobrepodacin Disodium and Other Gyrase B Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Fobrepodacin disodium (B8443419) and other gyrase B inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the development of novel antibacterial agents.
Fobrepodacin disodium (SPR720) is a phosphate (B84403) prodrug of SPR719 (formerly known as VXc-486), a novel aminobenzimidazole inhibitor of the bacterial DNA gyrase B (GyrB) subunit.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-established target for antibiotics.[2] Gyrase B inhibitors act by competitively inhibiting the ATPase activity of the GyrB subunit, a mechanism distinct from that of fluoroquinolones which target the GyrA subunit.[2] This guide compares the in vitro and in vivo efficacy of Fobrepodacin/SPR719 with other notable gyrase B inhibitors.
Quantitative Efficacy Data
The following tables summarize the comparative efficacy of Fobrepodacin (SPR719 as the active moiety) and other gyrase B inhibitors against various bacterial pathogens.
Table 1: In Vitro Activity (MIC) of SPR719 Against Clinically Relevant Mycobacteria
| Organism | MIC Range (μg/mL) | Comparator Antibiotics | MIC Range (μg/mL) |
| Mycobacterium ulcerans | 0.125–0.25[3] | Rifampicin | 0.06–0.25[3] |
| Clarithromycin | 0.06–0.5[3] | ||
| Mycobacterium marinum | 0.5–2[3] | Rifampicin | 0.25–1[3] |
| Clarithromycin | 0.06–0.25[3] | ||
| Mycobacterium chimaera | 1–4[3] | Rifampicin | 0.5–2[3] |
| Clarithromycin | 8–>16[3] |
Table 2: Comparative In Vitro Activity (MIC) of Aminobenzimidazole Gyrase B Inhibitors Against a Panel of Bacteria
| Organism | SPR719 (VRT-752586) MIC (μg/mL) | VRT-125853 MIC (μg/mL) |
| Staphylococcus aureus | ≤0.06–0.12[4] | 0.12–0.25[4] |
| Staphylococcus epidermidis | ≤0.06[4] | 0.12[4] |
| Streptococcus pneumoniae | ≤0.06[4] | ≤0.06[4] |
| Streptococcus pyogenes | ≤0.06[4] | ≤0.06[4] |
| Enterococcus faecalis | 0.12[4] | 0.25[4] |
| Enterococcus faecium | 0.12[4] | 0.5[4] |
Table 3: Comparative Inhibitory Activity (IC50) and Binding Affinity of Gyrase B Inhibitors
| Inhibitor | Target Enzyme | IC50 (μM) | Binding Free Energy (ΔGcalc, kcal/mol) | Experimental Binding Free Energy (ΔGexp, kcal/mol) |
| SPR719 | M. tuberculosis GyrB | <0.16[5] | -26.81[6] | -11.04[6] |
| Novobiocin | M. tuberculosis GyrB | - | -24.34[6] | -10.82[6] |
| VRT-752586 (SPR719) | E. coli Gyrase | 0.0015[4] | - | - |
| S. aureus Gyrase | 0.002[4] | - | - | |
| VRT-125853 | E. coli Gyrase | 0.001[4] | - | - |
| S. aureus Gyrase | 0.002[4] | - | - |
Table 4: In Vivo Efficacy of Fobrepodacin (SPR720) in a Murine Model of Tuberculosis
| Treatment Group (dosage) | Mean Log10 CFU/Lung ± SD |
| Untreated Control | 6.5 ± 0.2 |
| Fobrepodacin (SPR720) (100 mg/kg) | 4.8 ± 0.3 |
| Isoniazid (25 mg/kg) | 4.5 ± 0.2 |
| Moxifloxacin (100 mg/kg) | 4.2 ± 0.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)[7]
-
ATP
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 3% SDS, 30% Ficoll, 0.6 mg/mL bromophenol blue, 60 mM EDTA)[8]
-
Agarose (B213101) gel (1%) in TBE buffer
-
Ethidium (B1194527) bromide staining solution
Procedure:
-
Reaction mixtures are prepared on ice in a final volume of 20-30 μL.[8]
-
The reaction mixture contains assay buffer, relaxed plasmid DNA (e.g., 0.5 μg), and ATP (e.g., 1.5 mM).[8]
-
Various concentrations of the test compound are added to the reaction mixtures. A no-drug control is included.[8]
-
The reaction is initiated by the addition of DNA gyrase enzyme (e.g., 2.5 nM GyrA and 3.5 nM GyrB).[8]
-
The reactions are incubated at 37°C for 30 minutes.[8]
-
The reaction is terminated by the addition of the stop solution.[8]
-
The samples are loaded onto a 1% agarose gel and subjected to electrophoresis to separate supercoiled and relaxed DNA.[8]
-
The gel is stained with ethidium bromide and visualized under UV light.[8]
-
The intensity of the supercoiled DNA band is quantified to determine the percentage of inhibition by the test compound. The IC50 value is calculated from a dose-response curve.[9]
Murine Model of Tuberculosis Infection for In Vivo Efficacy
This model is used to evaluate the in vivo efficacy of antibacterial agents against Mycobacterium tuberculosis.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c)[10]
-
Mycobacterium tuberculosis strain (e.g., H37Rv or Erdman)[10][11]
-
Aerosol infection system[10]
-
Test compounds (this compound) and comparator drugs
-
Oral gavage needles
-
7H11 agar (B569324) plates for CFU enumeration[10]
Procedure:
-
Mice are infected with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection.[10]
-
Treatment is initiated several weeks post-infection to allow for the development of a chronic infection.[11]
-
Mice are randomly assigned to treatment groups: vehicle control, this compound, and comparator drug(s).[11]
-
Drugs are administered orally by gavage daily or as per the specific regimen for a defined period (e.g., 4 weeks).[11]
-
At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed.[10]
-
The lungs are homogenized, and serial dilutions of the homogenates are plated on 7H11 agar.[10]
-
Colony-forming units (CFU) are counted after incubation to determine the bacterial load in the lungs of each mouse.[10]
-
The efficacy of the treatment is determined by comparing the mean CFU counts in the treated groups to the untreated control group.[11]
Visualizations
DNA Gyrase B Inhibition Pathway
The following diagram illustrates the mechanism of action of Gyrase B inhibitors.
Caption: Mechanism of DNA Gyrase B inhibition.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the key steps in the experimental workflow for assessing the in vivo efficacy of a novel Gyrase B inhibitor.
Caption: Murine model experimental workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. inspiralis.com [inspiralis.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
validating Fobrepodacin disodium antibacterial activity against clinical isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antibacterial activity of Fobrepodacin disodium (B8443419) (the prodrug of SPR719) with other established antibacterial agents against a range of clinical isolates. The data presented is compiled from publicly available research to offer an objective overview of its potential in the antibacterial landscape.
Executive Summary
Fobrepodacin disodium's active moiety, SPR719, demonstrates potent in vitro activity, particularly against nontuberculous mycobacteria (NTM). Data also indicates activity against select Gram-positive and Gram-negative bacteria. This guide will delve into the available quantitative data, detail the experimental methodologies used for these assessments, and visualize the compound's mechanism of action and the experimental workflow.
Comparative Antibacterial Activity
The in vitro efficacy of an antibacterial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for SPR719 and comparator antibiotics against various clinical isolates.
Note: The data presented is a compilation from multiple studies and may not represent direct head-to-head comparisons in all cases.
Table 1: In Vitro Activity of SPR719 against Nontuberculous Mycobacteria (NTM)
| Organism | No. of Isolates | SPR719 MIC Range (µg/mL) | SPR719 MIC₅₀ (µg/mL) | SPR719 MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |
| Mycobacterium avium complex | 325 | 0.125 - 16 | 2 | 4 | Clarithromycin: >64, Amikacin: 64[1] |
| Mycobacterium kansasii | 325 | 0.031 - 16 | 0.125 | 0.25 | Clarithromycin: 16, Amikacin: 4[1] |
| Mycobacterium abscessus | 325 | 0.125 - 8 | 2 | 4 | Clarithromycin: >64, Amikacin: >64[1] |
| Mycobacterium ulcerans | 10 | 0.125 - 0.25 | - | - | Rifampicin: 0.06-0.125, Clarithromycin: 0.125-0.25[2][3] |
| Mycobacterium marinum | - | 0.5 - 1 | - | - | Rifampicin: 0.125-0.5, Clarithromycin: 0.5-2[2][3] |
| Mycobacterium chimaera | - | <0.03 - 2 | - | - | - |
Table 2: In Vitro Activity of SPR719 against Gram-Positive and Gram-Negative Bacteria (ATCC Strains)
| Organism | Strain | SPR719 MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ≤0.015 - 0.12[1] |
| Enterococcus faecalis | ATCC 29212 | 0.015[1] |
| Escherichia coli | ATCC 25922 | 0.5 - 1[1] |
Table 3: Comparative In Vitro Activity of Cefpodoxime and Ceftriaxone against Common Clinical Isolates
| Organism | Antibiotic | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | Cefpodoxime | 4[4] |
| Streptococcus pneumoniae | Cefpodoxime | ≤0.5[4] |
| Escherichia coli | Cefpodoxime | ≤1[4] |
| Klebsiella pneumoniae | Cefpodoxime | ≤1[4] |
| Pseudomonas aeruginosa | Ceftriaxone | >64[5] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro activity of a new antibacterial agent. The data presented in this guide was primarily generated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol
This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent against aerobic bacteria.
-
Preparation of Antimicrobial Agent Stock Solution:
-
The antimicrobial agent (e.g., SPR719) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO]) to create a high-concentration stock solution.
-
-
Preparation of Microdilution Plates:
-
A series of two-fold serial dilutions of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates.
-
Each well will contain a specific concentration of the drug, with a growth control well (no drug) and a sterility control well (no bacteria) included on each plate.
-
-
Inoculum Preparation:
-
Well-isolated colonies of the test bacterium are selected from an 18-24 hour agar (B569324) plate.
-
The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
The prepared bacterial suspension is inoculated into the wells of the microtiter plate containing the serially diluted antimicrobial agent.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizations
Mechanism of Action of SPR719
This compound is a prodrug that is rapidly converted in vivo to its active form, SPR719. SPR719 exerts its antibacterial effect by inhibiting the ATPase activity of DNA gyrase subunit B (GyrB), a crucial enzyme for bacterial DNA replication.[1][6]
Caption: Mechanism of action of SPR719.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Caption: Broth microdilution workflow.
References
- 1. In Vitro Susceptibility Testing of a Novel Benzimidazole, SPR719, against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in-vitro activity of cefpodoxime: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of in vitro antibacterial activity of 19 antimicrobial agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
Fobrepodacin Disodium: A Comparative Analysis of Cross-Resistance with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of fobrepodacin (B3321803) disodium (B8443419) with other classes of antibiotics, supported by experimental data. Fobrepodacin disodium is the phosphate (B84403) prodrug of SPR719, a novel aminobenzimidazole that inhibits the ATPase activity of bacterial DNA gyrase subunit B (GyrB).[1][2] This mechanism of action is distinct from existing antibiotic classes, suggesting a low potential for cross-resistance.
Executive Summary
This compound, through its active moiety SPR719, demonstrates a significant lack of cross-resistance with major antibiotic classes used in the treatment of nontuberculous mycobacterial (NTM) infections. Experimental data consistently shows that SPR719 retains its potency against bacterial strains that have developed resistance to fluoroquinolones, macrolides, and aminoglycosides. This is attributed to its unique molecular target, the GyrB subunit of DNA gyrase, which is not inhibited by these other antibiotic classes.
Quantitative Data on Cross-Resistance
The following tables summarize the in vitro activity of SPR719 against a range of NTM, including strains with pre-existing resistance to other antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MIC Values of SPR719 and Other Antibiotics against Nontuberculous Mycobacteria (NTM) Isolates
| Organism | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycobacterium avium complex | SPR719 | 0.125 - 16 | 2 | 4 |
| Amikacin | 4 - >64 | 16 | 64 | |
| Clarithromycin | ≤0.03 - >16 | 0.25 | >16 | |
| Moxifloxacin | 0.125 - 16 | 2 | 8 | |
| Mycobacterium abscessus complex | SPR719 | 0.125 - 8 | 2 | 4 |
| Amikacin | 1 - >64 | 16 | >64 | |
| Cefoxitin | 2 - >64 | 32 | >64 | |
| Clarithromycin | ≤0.03 - >16 | 4 | >16 | |
| Moxifloxacin | 0.25 - 16 | 4 | 16 | |
| Mycobacterium kansasii | SPR719 | 0.031 - 16 | 0.125 | 0.25 |
| Clarithromycin | ≤0.03 - 2 | 0.06 | 0.125 | |
| Moxifloxacin | 0.125 - 2 | 0.25 | 0.5 | |
| Rifabutin | ≤0.015 - 0.5 | 0.03 | 0.06 |
Data compiled from studies by Brown-Elliott et al. (2018).[2]
Table 2: In Vitro Activity of SPR719 against Clarithromycin- and Amikacin-Resistant NTM Clinical Isolates
| Organism | Resistance Profile | Number of Isolates | SPR719 MIC Range (µg/mL) | SPR719 MIC₅₀ (µg/mL) | SPR719 MIC₉₀ (µg/mL) |
| M. avium | Clarithromycin-Resistant | 10 | 0.5 - 8 | 4 | 8 |
| M. intracellulare | Clarithromycin-Resistant | 10 | 1 - 8 | 4 | 8 |
| M. abscessus | Clarithromycin-Resistant | 20 | 0.062 - 4 | 2 | 4 |
| M. massiliense | Clarithromycin-Resistant | 17 | 0.125 - 4 | 2 | 4 |
| M. avium | Amikacin-Resistant | 10 | 0.5 - 4 | 2 | 4 |
| M. intracellulare | Amikacin-Resistant | 10 | 1 - 8 | 4 | 8 |
| M. abscessus | Amikacin-Resistant | 20 | 0.125 - 8 | 2 | 4 |
| M. massiliense | Amikacin-Resistant | 17 | 0.125 - 4 | 2 | 2 |
Data extracted from a study by Kim et al. (2023).[3]
Experimental Protocols
The data presented in this guide were primarily generated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the antibiotics, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M24-A2.[1][2]
Protocol for Broth Microdilution MIC Testing of NTM
This protocol provides a general outline for determining the MIC of antimicrobial agents against NTM.
1. Inoculum Preparation: a. NTM isolates are cultured on appropriate solid media (e.g., Middlebrook 7H10 or 7H11 agar) to obtain pure colonies. b. Colonies are suspended in a suitable broth (e.g., Middlebrook 7H9) or sterile saline. c. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. d. The suspension is then further diluted to achieve the final desired inoculum concentration in the microtiter plate.
2. Microtiter Plate Preparation: a. A serial two-fold dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. b. The final volume in each well is typically 100 µL.
3. Inoculation: a. The prepared bacterial inoculum is added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. b. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included on each plate.
4. Incubation: a. The plates are sealed to prevent evaporation and incubated at the appropriate temperature (e.g., 30°C for M. abscessus and 35-37°C for M. avium complex and M. kansasii). b. Incubation times vary depending on the growth rate of the mycobacterial species, typically ranging from 3-5 days for rapidly growing mycobacteria and 7-14 days for slowly growing mycobacteria.
5. MIC Determination: a. Following incubation, the plates are visually inspected for bacterial growth. b. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Visualizations
Mechanism of Action of Different Antibiotic Classes
The following diagram illustrates the distinct molecular targets of fobrepodacin and other major antibiotic classes within the bacterial cell, providing a clear rationale for the lack of cross-resistance.
Caption: Mechanisms of action for fobrepodacin and other antibiotic classes.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship of Cross-Resistance
This diagram illustrates the principle that antibiotics with different mechanisms of action are less likely to exhibit cross-resistance.
Caption: Rationale for the lack of cross-resistance with fobrepodacin.
References
A Side-by-Side In Vitro Comparison of Fobrepodacin's Active Moiety, SPR719, for Mycobacterial Research
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at the In Vitro Profile of a Novel Antimycobacterial Agent
Fobrepodacin (SPR720) is an orally bioavailable phosphate (B84403) prodrug of SPR719, a novel benzimidazole (B57391) antimicrobial agent.[1] In vivo, Fobrepodacin is converted to its active form, SPR719. Therefore, for in vitro studies, the focus is on the direct activity of SPR719. This guide provides a comprehensive side-by-side comparison of the in vitro efficacy of SPR719 against various mycobacterial species, supported by experimental data and detailed protocols.
Mechanism of Action
SPR719 targets the ATPase activity of the bacterial DNA gyrase subunit B (GyrB), an essential enzyme for DNA replication.[2][3][4] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[4] By inhibiting GyrB, SPR719 effectively disrupts DNA synthesis, leading to bacterial growth inhibition. This novel target means there is no expected cross-resistance with other antibiotic classes.[5]
In Vitro Antibacterial Activity of SPR719
The in vitro potency of SPR719 has been evaluated against a broad range of nontuberculous mycobacteria (NTM), including clinically important species such as Mycobacterium avium complex (MAC) and Mycobacterium abscessus.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of SPR719 against various NTM species from multiple studies. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of SPR719 against Mycobacterium avium Complex (MAC)
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 105 | 0.002–4 | 1 | 2 | [6] |
| Not Specified | Not Specified | Not Specified | 2 | [7] |
| 70 | 0.125 to 16 | Not Specified | 4 | [8] |
Table 2: In Vitro Activity of SPR719 against Mycobacterium abscessus
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 53 | 0.12–8 | 2 | 4 | [5][6] |
| Not Specified | Not Specified | Not Specified | 8 | [7] |
| 53 (complex) | Not Specified | 2 | Not Specified | [9] |
Table 3: In Vitro Activity of SPR719 against Other Nontuberculous Mycobacteria
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| M. kansasii | 8 | 0.002–0.03 | 0.015 | 0.03 | [6] |
| M. fortuitum | 10 | 0.06–1 | 0.25 | 1 | [6] |
| M. marinum | 9 | 0.12–1 | Not Specified | Not Specified | [6] |
| M. ulcerans | 10 | 0.125–0.25 | Not Specified | Not Specified | [3] |
| M. chimaera | Not Specified | 0.125–4 | Not Specified | Not Specified | [2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide were primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC Determination
Detailed Steps:
-
Preparation of SPR719 Dilutions: A two-fold serial dilution of SPR719 is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the mycobacterial isolate is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and duration) specific to the mycobacterial species being tested.
-
MIC Reading: After incubation, the plates are visually inspected for the presence or absence of bacterial growth. The MIC is recorded as the lowest concentration of SPR719 that completely inhibits visible growth.
Mechanism of Action Visualization
The following diagram illustrates the mechanism of action of SPR719.
Summary
The in vitro data strongly support the potent activity of SPR719 against a wide range of clinically relevant nontuberculous mycobacteria. Its novel mechanism of action, targeting the GyrB subunit of DNA gyrase, makes it a promising candidate for further investigation, particularly for infections caused by drug-resistant strains. The provided MIC data and experimental protocols offer a valuable resource for researchers in the field of mycobacterial drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility Testing of a Novel Benzimidazole, SPR719, against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Quinolone Resistance: A Comparative Guide to Novel Antibacterial Agents
The rise of quinolone-resistant bacterial strains presents a formidable challenge in clinical practice, necessitating the exploration of alternative therapeutic strategies. While novel agents like fobrepodacin (B3321803) disodium (B8443419) are under investigation, particularly for mycobacterial infections, a significant data gap exists regarding their efficacy against common quinolone-resistant pathogens. This guide provides a comparative analysis of two promising alternatives, gepotidacin (B1671446) and delafloxacin (B1662383), for which robust in vitro data against such resistant strains are available. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental findings to inform further research and development.
Introduction to Novel Agents
Fobrepodacin Disodium (SPR720): An investigational oral antimicrobial agent, fobrepodacin is the prodrug of SPR719. Its mechanism of action involves the inhibition of DNA gyrase B (GyrB), a departure from traditional fluoroquinolones that target the GyrA subunit.[1] Current research has predominantly focused on its activity against nontuberculous mycobacteria (NTM), such as Mycobacterium avium complex (MAC) and Mycobacterium abscessus, where it has shown promising in vitro and in vivo efficacy.[2][3] However, to date, there is a lack of published data on the in vitro activity of this compound against quinolone-resistant Enterobacterales, such as Escherichia coli.
Gepotidacin (GSK2140944): A first-in-class, oral triazaacenaphthylene antibiotic, gepotidacin inhibits bacterial DNA replication through a distinct mechanism that involves balanced inhibition of both DNA gyrase and topoisomerase IV.[4] This dual-targeting mechanism contributes to its activity against a broad spectrum of pathogens, including strains resistant to conventional fluoroquinolones.[4][5]
Delafloxacin: An anionic fluoroquinolone, delafloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[6] Unlike many other fluoroquinolones, it demonstrates potent and balanced dual targeting of DNA gyrase and topoisomerase IV, which is believed to contribute to its efficacy against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8]
Comparative In Vitro Efficacy
The following tables summarize the in vitro activity of gepotidacin and delafloxacin against key quinolone-resistant pathogens.
Table 1: Gepotidacin In Vitro Activity against Quinolone-Resistant Escherichia coli
| Bacterial Strain Subset | N | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Fluoroquinolone-Susceptible E. coli | 758 | 2 | 2 | [9] |
| Fluoroquinolone-Not Susceptible E. coli | 277 | 4 | 4 | [9] |
| Ciprofloxacin-Resistant E. coli | 53 | 2 | 4 | [10] |
| E. coli with GyrA and ParC mutations | 146 | 2 | 4 | [9] |
Table 2: Delafloxacin In Vitro Activity against Quinolone-Resistant Staphylococcus aureus
| Bacterial Strain Subset | N | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Levofloxacin-Nonsusceptible S. aureus | - | - | 0.25 | [6] |
| Methicillin-Resistant S. aureus (MRSA) | - | - | 0.25 | [6] |
| Ciprofloxacin-Resistant MRSA | 30 | 0.03 | 0.5 | [8] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of gepotidacin and delafloxacin is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for Broth Microdilution:
Key Steps:
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared to a specific concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: The antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a microtiter plate.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[11]
Signaling Pathways and Mechanisms of Action
Mechanism of Action of Fluoroquinolones and Novel Agents
The following diagram illustrates the distinct mechanisms of action of traditional fluoroquinolones, fobrepodacin, and gepotidacin.
Traditional fluoroquinolones primarily target the GyrA subunit of DNA gyrase and topoisomerase IV.[12] In contrast, fobrepodacin's active form, SPR719, is a novel inhibitor of the GyrB subunit.[1] Gepotidacin exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV at a binding site distinct from that of fluoroquinolones.[4]
Conclusion
The emergence of quinolone resistance necessitates a paradigm shift in antibacterial drug development. While this compound presents a novel mechanism of action, its clinical utility against common quinolone-resistant pathogens remains to be elucidated. In contrast, gepotidacin and delafloxacin have demonstrated significant in vitro potency against quinolone-resistant strains of E. coli and S. aureus, respectively. Their distinct mechanisms of action, particularly the dual-targeting nature, offer a promising avenue to circumvent existing resistance mechanisms. Further clinical investigation is warranted to fully assess the therapeutic potential of these agents in treating infections caused by multidrug-resistant bacteria.
References
- 1. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. newtbdrugs.org [newtbdrugs.org]
- 3. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activity of Gepotidacin against Drug-Resistant Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Delafloxacin and Microbiological Response against Fluoroquinolone-Susceptible and Nonsusceptible Staphylococcus aureus Isolates from Two Phase 3 Studies of Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. 1075. In vitro Activity of Gepotidacin against Escherichia coli Causing Urinary Tract Infections in the United States, Including Molecularly Characterized Fluoroquinolone Resistant Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. liofilchem.com [liofilchem.com]
- 12. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
A Head-to-Head Preclinical Comparison of Fobrepodacin Disodium and Isoniazid in the Treatment of Tuberculosis
For Immediate Release: A comprehensive analysis of preclinical data reveals the comparative efficacy and distinct mechanisms of action of the investigational drug Fobrepodacin disodium (B8443419) (SPR720) and the first-line tuberculosis therapeutic, isoniazid (B1672263). This guide synthesizes available in vivo and in vitro data, offering researchers, scientists, and drug development professionals a detailed side-by-side comparison to inform future research and development in the fight against tuberculosis.
Fobrepodacin disodium is the phosphate (B84403) prodrug of SPR719 (formerly VXc-486), a novel aminobenzimidazole that inhibits the ATPase activity of bacterial DNA gyrase B (GyrB).[1][2] This mechanism is distinct from that of isoniazid, which primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new chemical entities with novel targets, such as Fobrepodacin.
Executive Summary of Comparative Preclinical Efficacy
Preclinical studies in a murine model of chronic tuberculosis infection provide the most direct available comparison of the two compounds. In these studies, the oral prodrug of SPR719 demonstrated a reduction in mycobacterial burden comparable to that of isoniazid.[3] Treatment with the prodrug of SPR719 at a dose of 100 mg/kg resulted in a significant 2.5-log10 reduction in colony-forming units (CFU) in the lungs of infected mice, an efficacy level similar to that observed with isoniazid in the same study.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical comparative studies.
Table 1: In Vivo Efficacy in a Murine Chronic M. tuberculosis Infection Model
| Compound | Dosage | Administration | Treatment Duration | Mean Log10 CFU Reduction (Lungs) vs. Control |
| Fobrepodacin Prodrug (pVXc-486) | 100 mg/kg | Oral gavage, twice daily | 4 weeks | ~2.5 |
| Isoniazid | Not Specified in Abstract | Not Specified in Abstract | 4 weeks | ~2.5 |
Data derived from a Microbe 2017 Poster presentation abstract which states the CFU decrease was similar to that of isoniazid in the study.[3]
Table 2: In Vitro Activity of SPR719 (Active Moiety of Fobrepodacin) Against M. tuberculosis
| M. tuberculosis Strain | Isoniazid Resistance | Moxifloxacin Resistance | MIC90 of SPR719 (μg/mL) |
| Drug-Sensitive Isolates | No | No | 0.03 - 0.30 |
| Drug-Resistant Isolates | Yes/No | Yes/No | 0.08 - 5.48 |
Data from Locher CP, et al. Antimicrob Agents Chemother. 2015.[1]
Mechanism of Action
The fundamental difference in the mechanism of action between Fobrepodacin and isoniazid is a critical consideration for their potential roles in combination therapy and in treating drug-resistant tuberculosis.
Fobrepodacin (SPR719): Fobrepodacin's active form, SPR719, targets the GyrB subunit of DNA gyrase, an essential enzyme for DNA replication, recombination, and repair in bacteria.[1] By inhibiting the ATPase activity of GyrB, SPR719 prevents the negative supercoiling of DNA, leading to bactericidal effects.[1] This target is not exploited by existing classes of anti-tuberculosis drugs, including fluoroquinolones which target the GyrA subunit.
Isoniazid: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids. Disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall.
Experimental Protocols
In Vivo Murine Chronic Infection Model
The in vivo efficacy data was generated using a well-established murine model of chronic tuberculosis infection. The detailed protocol is as follows:
-
Animal Model: Six-week-old female BALB/c mice were used for the study.
-
Infection: Mice were infected via aerosol delivery with M. tuberculosis Erdman strain (ATCC 35801). The inoculum was approximately 3.24 Log10 CFU.
-
Treatment Initiation: Treatment began 3 weeks post-infection, at which point the infection is considered chronic.
-
Drug Administration: The Fobrepodacin prodrug was administered via oral gavage at a dose of 100 mg/kg twice daily. Isoniazid was used as a comparator, though the specific dose was not detailed in the available abstract.[3]
-
Duration: Treatment was administered for 4 weeks.
-
Efficacy Endpoint: The primary endpoint was the reduction in bacterial load in the lungs, measured in colony-forming units (CFU), compared to untreated control mice at the start of therapy. Lung homogenates were plated on selective agar (B569324) to quantify the number of viable mycobacteria.
Conclusion
The available preclinical data indicates that this compound, through its active moiety SPR719, is a potent inhibitor of M. tuberculosis with a novel mechanism of action targeting DNA gyrase B. In a murine model of chronic tuberculosis, its efficacy in reducing bacterial load was comparable to the frontline drug isoniazid.[3] Furthermore, SPR719 retains activity against various drug-resistant isolates, highlighting its potential to address the significant unmet need in the treatment of drug-resistant tuberculosis.[1] Further clinical investigation is warranted to establish the safety and efficacy of this compound in humans and to determine its role in future tuberculosis treatment regimens.
References
- 1. A Novel Inhibitor of Gyrase B Is a Potent Drug Candidate for Treatment of Tuberculosis and Nontuberculosis Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
Validating Fobrepodacin Disodium's Target Engagement in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the target engagement of Fobrepodacin disodium (B8443419), an investigational antibacterial agent, within bacteria. Fobrepodacin disodium is a phosphate (B84403) prodrug of SPR719, which exerts its antibacterial effect by inhibiting the ATPase activity of the bacterial DNA gyrase subunit B (GyrB).[1][2][3] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-established antibiotic target.[4] This document outlines supporting experimental data for this compound's mechanism of action and compares its activity with other known GyrB inhibitors. Detailed protocols for key validation assays are also provided.
Comparative Analysis of GyrB Inhibitors
The efficacy of an antibiotic is intrinsically linked to its ability to engage its molecular target. For GyrB inhibitors, this is often quantified by measuring the half-maximal inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.
| Compound | Target | Organism | IC50 (µM) | MIC (µg/mL) | Spontaneous Mutation Frequency |
| SPR719 (active form of this compound) | DNA Gyrase B | M. avium | - | 6 | ~10⁻⁸ /CFU[1][2][5] |
| SPR719 (active form of this compound) | DNA Gyrase B | M. abscessus | - | 1.6 | ~10⁻⁶ /CFU (efflux) & low frequency (target)[1][2][5] |
| SPR719 (active form of this compound) | DNA Gyrase B | M. ulcerans | - | 0.125–0.25 | Not Reported |
| SPR719 (active form of this compound) | DNA Gyrase B | M. marinum | - | 0.5–1 | Not Reported |
| SPR719 (active form of this compound) | DNA Gyrase B | M. chimaera | - | <0.03–2 | Not Reported |
| Novobiocin (B609625) | DNA Gyrase B | M. tuberculosis | - | - | Not Reported |
| Clarithromycin | 50S Ribosomal Subunit | M. avium / M. abscessus | - | - | ~10⁻⁸ /CFU[5] |
| Rifampin | RNA Polymerase | M. avium | - | - | 2.55 x 10⁻⁸[6] |
Note: MIC values can vary between studies depending on the specific strains and methodologies used. The spontaneous mutation frequency for SPR719 in M. abscessus was found to have a high-frequency component associated with efflux pump mutations and a low-frequency component associated with on-target GyrB mutations.[1][2][5] A study comparing the binding free energy of SPR719 and novobiocin to M. tuberculosis GyrB calculated experimental binding energies of -11.04 kcal/mol and -10.82 kcal/mol, respectively, suggesting strong target engagement for both compounds.[7]
Experimental Protocols for Target Validation
Validating that a compound's antibacterial activity is a direct result of engaging its intended target is crucial in drug development. The following are detailed protocols for key experiments to confirm this compound's engagement of GyrB in bacteria.
DNA Gyrase Supercoiling Assay
This biochemical assay directly measures the inhibition of GyrB's enzymatic activity. DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled DNA migrates faster than relaxed DNA on an agarose (B213101) gel.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 1x assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (final concentration ~10 nM), and varying concentrations of SPR719 (the active form of this compound).
-
Enzyme Addition: Initiate the reaction by adding purified bacterial DNA gyrase (GyrA and GyrB subunits) to a final concentration of approximately 1-2 units (the amount of enzyme required to fully supercoil the DNA substrate).
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS, 50 mM EDTA, and 0.25 µg/µL proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately two-thirds of the way down the gel.[8]
-
Visualization and Analysis: Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of the inhibitor. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of Gyrase B, which is essential for its function. Inhibition of ATPase activity is a direct indicator of target engagement.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 1x ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT), linear pBR322 DNA (as a cofactor), and varying concentrations of SPR719.[9]
-
Enzyme Addition: Add purified DNA gyrase to the wells.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. The absorbance is read using a microplate reader.
-
Data Analysis: The amount of ATP hydrolyzed is proportional to the absorbance. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Generation and Sequencing of Resistant Mutants
A powerful method to confirm the intracellular target of an antibiotic is to isolate and characterize spontaneous resistant mutants. Mutations in the gene encoding the target protein that confer resistance are strong evidence of on-target activity.
Protocol:
-
Selection of Resistant Mutants: Plate a high density of bacterial cells (e.g., 10⁸-10¹⁰ CFU) onto agar (B569324) plates containing SPR719 at concentrations 2x, 4x, and 8x the MIC.[6]
-
Incubation: Incubate the plates under appropriate conditions until colonies appear.
-
Confirmation of Resistance: Isolate individual colonies and re-streak them on agar containing the same concentration of SPR719 to confirm the resistance phenotype. Determine the MIC of the resistant mutants against SPR719 and other control antibiotics to check for cross-resistance.
-
Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain.
-
Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and the parental strain using a next-generation sequencing platform.
-
Sequence Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify mutations. Mutations consistently found in the gyrB gene of resistant isolates provide strong evidence that GyrB is the target of SPR719. Studies have shown that resistance to SPR719 in M. avium and M. abscessus is associated with missense mutations in the ATPase domain of GyrB.[1][2][5]
Visualizing Target Engagement and Experimental Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the underlying biological pathways and experimental processes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-1072. Evaluation of the Spontaneous Mutation Frequencies of SPR719 Alone and in Combination with Other Agents Used to Treat Mycobacterium avium Complex Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
A Comparative Analysis of Fobrepodacin Disodium and Oxazolidinones Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of fobrepodacin (B3321803) disodium (B8443419), a novel antitubercular agent, and the oxazolidinone class of antibiotics, focusing on their efficacy against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. This document outlines their distinct mechanisms of action, presents comparative in vitro activity data, and details the experimental protocols used to generate this data.
Introduction: Distinct Mechanisms of Action
A crucial distinction between fobrepodacin disodium and oxazolidinones lies in their molecular targets within M. tuberculosis. This compound is a phosphate (B84403) prodrug of SPR719, which belongs to the aminobenzimidazole class of antibiotics.[1][2] Its mechanism of action is the inhibition of DNA gyrase subunit B (GyrB), an essential enzyme for DNA replication in bacteria.[2][3][4] This mode of action is distinct from that of the oxazolidinones.
The oxazolidinone class, which includes linezolid, tedizolid, sutezolid (B1681842), and delpazolid, targets the bacterial ribosome. Specifically, they bind to the 50S ribosomal subunit and inhibit the initiation of protein synthesis.[5][6] This fundamental difference in their mechanisms of action is a key consideration in their potential roles in tuberculosis treatment regimens, particularly in combating drug-resistant strains.
Comparative In Vitro Activity
The in vitro potency of antimicrobial agents against MTB is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of the microorganism. The following table summarizes the reported MIC values for this compound (SPR719) and various oxazolidinones against MTB.
| Compound | Drug Class | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference Strains / Clinical Isolates |
| Fobrepodacin (SPR719) | Gyrase B Inhibitor | 0.12 - 0.25 | 0.25 - 0.5 | M. tuberculosis H37Rv and clinical isolates |
| Linezolid | Oxazolidinone | 0.25 - 0.5 | 0.5 - 1.0 | Drug-susceptible and multidrug-resistant (MDR) clinical isolates |
| Tedizolid | Oxazolidinone | 0.125 - 0.25 | 0.25 - 0.5 | Drug-susceptible and MDR clinical isolates |
| Sutezolid | Oxazolidinone | 0.06 - 0.125 | 0.125 - 0.25 | Drug-susceptible and MDR clinical isolates |
| Delpazolid | Oxazolidinone | 0.25 | 0.5 - 1.0 | MDR and extensively drug-resistant (XDR) clinical isolates |
| Contezolid | Oxazolidinone | 0.25 - 0.5 | 0.5 - 1.0 | Drug-susceptible and MDR clinical isolates |
Note: MIC values can vary depending on the specific MTB strains tested and the methodology used. The data presented here is a synthesis from multiple sources to provide a comparative overview.[5][7][8][9][10]
Based on the available data, sutezolid generally exhibits the most potent in vitro activity among the oxazolidinones against MTB, with lower MIC values compared to linezolid, tedizolid, delpazolid, and contezolid.[7][9] Fobrepodacin (SPR719) also demonstrates potent activity, with MIC values comparable to or slightly higher than sutezolid.
Experimental Protocols
The determination of MIC values for M. tuberculosis requires specialized laboratory procedures due to the slow growth of the bacterium and biosafety considerations. The most common methods are broth microdilution and automated liquid culture systems.
Broth Microdilution Method (EUCAST Reference Protocol)
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established a reference method for the determination of MICs for MTB.[11][12]
-
Medium Preparation: The test is performed in Middlebrook 7H9 broth supplemented with 10% Oleic Acid-Albumin-Dextrose-Catalase (OADC).[11][12]
-
Inoculum Preparation: A suspension of MTB is prepared from a fresh culture and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[11][12]
-
Drug Dilution: The antimicrobial agents are serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 37°C for 7 to 21 days.[13]
-
MIC Determination: The MIC is read as the lowest concentration of the drug that completely inhibits visible growth of the MTB isolate.[11][12]
BACTEC™ MGIT™ 960 System
The BACTEC™ MGIT™ 960 system is an automated method for rapid susceptibility testing of MTB.[14][15]
-
Principle: The system utilizes Mycobacteria Growth Indicator Tubes (MGIT) containing a fluorescent sensor that is quenched by oxygen. As MTB grows, it consumes oxygen, leading to an increase in fluorescence, which is detected by the instrument.[16]
-
Procedure:
-
A standardized inoculum of MTB is prepared.
-
The inoculum is added to drug-containing and drug-free (growth control) MGIT tubes.
-
The tubes are entered into the BACTEC MGIT 960 instrument.
-
The instrument continuously monitors the tubes for fluorescence and compares the time to positivity of the drug-containing tubes to the growth control tube.[16]
-
-
Interpretation: If the growth in the drug-containing tube is significantly inhibited compared to the control, the strain is reported as susceptible. If growth is not inhibited, the strain is reported as resistant. The system provides a qualitative result (susceptible/resistant) rather than a quantitative MIC value.[16]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: General mechanism of action for oxazolidinones.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound and the oxazolidinone class of antibiotics represent promising avenues for the treatment of tuberculosis, including drug-resistant forms. Their distinct mechanisms of action provide a basis for their potential use in combination therapies to enhance efficacy and mitigate the development of resistance. The in vitro data suggests that this compound and several oxazolidinones, particularly sutezolid, possess potent activity against M. tuberculosis. Further clinical evaluation is necessary to fully elucidate their therapeutic potential and safety profiles in the treatment of tuberculosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Revealing the Interaction Mechanism between Mycobacterium tuberculosis GyrB and Novobiocin, SPR719 through Binding Thermodynamics and Dissociation Kinetics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side-by-Side Profiling of Oxazolidinones to Estimate the Therapeutic Window against Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repub.eur.nl [repub.eur.nl]
- 13. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Evaluation of MGIT 960-Based Antimicrobial Testing and Determination of Critical Concentrations of First- and Second-Line Antimicrobial Drugs with Drug-Resistant Clinical Strains of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
Safety Operating Guide
Navigating the Disposal of Fobrepodacin Disodium: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds such as Fobrepodacin disodium (B8443419), ensuring proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for Fobrepodacin disodium is not publicly available, the following guide provides a comprehensive, step-by-step process to manage its disposal safely and effectively. This procedure is designed to be a primary resource for operational guidance in the absence of compound-specific documentation.
The first and most crucial step is to obtain the Safety Data Sheet (SDS) for this compound directly from the manufacturer or supplier. The SDS contains detailed information regarding the compound's physical and chemical properties, hazards, and specific disposal instructions, and is the authoritative source for safe handling.
Standard Operating Procedure for Disposal
In the absence of an immediate SDS, or as a supplementary measure, the following standard operating procedure should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.
1. Waste Characterization and Segregation:
Properly characterizing and segregating waste streams is fundamental to safe disposal. Different forms of this compound waste must not be mixed.
| Waste Category | Description | Handling and Segregation Protocol |
| Unused Pure Compound | Unadulterated this compound in its original container or as a prepared stock solution. | Segregate from all other chemical waste. Keep in a clearly labeled, sealed, and appropriate waste container. |
| Contaminated Labware | Glassware, plasticware, pipette tips, etc., that have come into direct contact with this compound. | Collect in a designated, puncture-proof, and clearly labeled hazardous waste container. |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment contaminated with this compound. | Place in a designated, sealed waste bag and label clearly as hazardous chemical waste. |
| Aqueous Waste | Liquid waste from experiments containing this compound, including cell culture media and buffer solutions. | Collect in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste. |
2. Consultation and Labeling:
Effective communication and clear labeling are essential to prevent accidental exposure and ensure proper disposal by waste management personnel.
-
Engage EHS: Contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on this compound. They will provide guidance on institutional protocols and regulatory requirements.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Handle with Caution"). If the hazards are unknown, state "Hazards Not Fully Characterized."
-
The accumulation start date.
-
3. Disposal Pathway Determination:
The appropriate disposal method will be determined by the EHS department based on the (anticipated) properties of this compound. For a novel pharmaceutical compound, high-temperature incineration is often the preferred method.
Experimental Protocols
While specific experimental protocols for this compound are not provided, the principles of handling and disposal outlined above should be integrated into any experimental design involving this compound. All protocols should include sections on waste management and emergency procedures.
By adhering to this structured approach, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment, thereby building a foundation of trust and safety in the handling of novel chemical entities.
Personal protective equipment for handling Fobrepodacin disodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fobrepodacin disodium (B8443419) (also known as SPR720). The following procedures are designed to ensure the safe handling, storage, and disposal of this investigational compound.
Physicochemical and Toxicological Data
While a specific Safety Data Sheet (SDS) for Fobrepodacin disodium is not publicly available, the following table summarizes known properties and toxicological information gathered from clinical trial data and chemical supplier information.
| Property | Value | Source |
| Synonyms | SPR720 disodium, pVXc-486 disodium | [1] |
| Molecular Formula | C₂₁H₂₄FN₆Na₂O₆P | [2] |
| Molecular Weight | 554.427 g/mol | [2] |
| Appearance | Solid (assumed) | [3] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |
| Known Adverse Effects in Humans (at therapeutic doses) | Most Common: Gastrointestinal issues (nausea, vomiting, diarrhea) and headache (mild to moderate severity).[4][5] Dose-Limiting: Potential for reversible grade 3 hepatotoxicity at higher doses (1,000mg orally once daily).[6][7][8] | |
| Primary Route of Elimination | Metabolic clearance appears to be the primary route. | [9] |
Personal Protective Equipment (PPE)
Given that this compound is an investigational drug with potential for hepatotoxicity, it should be handled as a hazardous compound. The following PPE is mandatory to minimize exposure:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear two pairs of chemotherapy-rated nitrile gloves.[10] Disposable gloves must not be reused and should be discarded with infectious laboratory waste.[7]
-
Body Protection: A disposable, fluid-resistant gown should be worn.
-
Respiratory Protection: For procedures that may generate aerosols or fine powders, a properly fitted N95 respirator or higher is required.
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of any dust.
-
Ensure adequate ventilation in the handling area.
-
Avoid contact with skin and eyes.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, adhering to the recommended storage temperatures (-20°C for powder, -80°C for solutions).[2]
Disposal:
-
All disposable PPE (gloves, gowns, etc.) and any materials used to clean up spills should be considered hazardous waste.
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Spill Response:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the full PPE described above.
-
Contain the Spill: For powdered spills, gently cover with absorbent pads to avoid raising dust. For liquid spills, use absorbent material to contain the spill.
-
Clean the Area: Carefully clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.
-
Dispose of Waste: All materials used for cleanup must be placed in a sealed, labeled hazardous waste container for proper disposal.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow and Safety Diagrams
This compound Spill Response Workflow
The following diagram outlines the step-by-step procedure for safely managing a spill of this compound.
Caption: Workflow for handling a this compound spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Fobrepodacin (SPR-720) | phosphate prodrug of SPR719 | antibacterial agent | 1384984-31-9 | InvivoChem [invivochem.com]
- 4. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Spero Therapeutics Announces SPR720 Phase 2a Interim Results and Provides a Business Update - BioSpace [biospace.com]
- 8. Spero’s stock slides after antibiotic flops in Phase II trial [clinicaltrialsarena.com]
- 9. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
